AF 594 carboxylic acid
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C47H64N4O11S2 |
|---|---|
分子量 |
925.2 g/mol |
IUPAC 名称 |
[13-(2,4-dicarboxyphenyl)-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate;bis(N,N-diethylethanamine) |
InChI |
InChI=1S/C35H34N2O11S2.2C6H15N/c1-34(2)14-19(16-49(42,43)44)22-10-25-29(12-27(22)36(34)5)48-30-13-28-23(20(17-50(45,46)47)15-35(3,4)37(28)6)11-26(30)31(25)21-8-7-18(32(38)39)9-24(21)33(40)41;2*1-4-7(5-2)6-3/h7-15H,16-17H2,1-6H3,(H3-,38,39,40,41,42,43,44,45,46,47);2*4-6H2,1-3H3 |
InChI 键 |
HVIUCQATZFBKFP-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
AF 594 Carboxylic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of AF 594 carboxylic acid, a bright and photostable red-fluorescent dye. It is designed to be a comprehensive resource for researchers and professionals in the fields of life sciences and drug development, offering detailed information on its properties, experimental applications, and relevant protocols.
Core Concepts
This compound is the non-reactive form of the AF 594 dye, a member of the Alexa Fluor family of fluorescent dyes. Structurally identical to Alexa Fluor 594, it is characterized by its high fluorescence quantum yield and exceptional photostability.[][2][3] While the carboxylic acid group itself is not reactive towards biomolecules, it can be chemically activated to form stable covalent bonds with amine-containing molecules. This makes it a versatile tool for fluorescently labeling proteins, antibodies, and other biomolecules.[2][4] It is also frequently used as a reference standard in experiments involving AF 594 dye conjugates.[4][5]
The fluorescence of AF 594 is largely insensitive to pH over a wide range, making it a reliable probe for cellular imaging and flow cytometry applications.[6] Its bright red emission is well-separated from commonly used green and far-red fluorescent dyes, rendering it an excellent candidate for multiplexing experiments.[7]
Quantitative Data
The photophysical properties of this compound are summarized in the table below. It is important to note that the exact values can vary slightly depending on the supplier and the specific experimental conditions, such as the solvent and conjugation state.
| Property | Value | Source(s) |
| Excitation Maximum (λex) | 590 nm | [4][5][6][8] |
| 594 nm | [3] | |
| 586 nm | [][7][9] | |
| Emission Maximum (λem) | 617 nm | [4][5][6][8] |
| 615 nm | [3] | |
| 613 nm | [][7][9] | |
| Molar Extinction Coefficient (ε) | 73,000 cm⁻¹M⁻¹ | [8] |
| 105,000 cm⁻¹M⁻¹ | [7][9] | |
| Quantum Yield (Φ) | 0.66 | [8][10] |
| 0.77 | [7][9] | |
| Fluorescence Lifetime (τ) | ~3.9 nanoseconds | [5] |
| 5 nanoseconds | [2] |
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound using EDAC Chemistry
This protocol provides a detailed methodology for the covalent conjugation of this compound to a primary amine-containing protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC or EDC).
Materials:
-
This compound
-
Protein to be labeled (in an amine-free buffer, e.g., MES or PBS)
-
EDAC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, for increased efficiency)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.7-6.0)
-
Coupling Buffer (e.g., 0.1 M PBS, pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve the protein to be labeled in the Coupling Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of extraneous primary amines (e.g., Tris or glycine).
-
-
Activation of this compound:
-
Dissolve this compound in an anhydrous organic solvent like DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
In a separate light-protected tube, add a 10-20 fold molar excess of EDAC (and optionally NHS/Sulfo-NHS) to the calculated amount of this compound in Activation Buffer.
-
Incubate the activation reaction for 15-30 minutes at room temperature. This step forms a reactive O-acylisourea intermediate (or a more stable NHS ester if NHS is used).
-
-
Conjugation Reaction:
-
Immediately add the activated AF 594 solution to the protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation, protected from light.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30-60 minutes at room temperature to quench any unreacted dye.
-
-
Purification of the Conjugate:
-
Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the protein-dye conjugate, which will typically be the first colored fractions to elute.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~590 nm (for AF 594).
-
Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.
-
Visualizations
Experimental Workflow: Protein Labeling
Caption: Workflow for labeling a protein with this compound using EDAC chemistry.
Signaling Pathway Example: Ligand-Receptor Binding
Caption: Tracking ligand-receptor binding using an AF 594-labeled ligand.
References
- 2. Lifetime of photon donor dye molecule Alexa F - Generic - BNID 104601 [bionumbers.hms.harvard.edu]
- 3. AF 594 carboxylic acid_TargetMol [targetmol.com]
- 4. AF594 carboxylic acid | AxisPharm [axispharm.com]
- 5. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - DE [thermofisher.com]
- 6. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. cn.lumiprobe.com [cn.lumiprobe.com]
- 10. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - JP [thermofisher.com]
AF 594 Carboxylic Acid: A Comprehensive Technical Guide to its Spectral Properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core spectral properties of AF 594 carboxylic acid, a widely used red-fluorescent dye. The information is curated for researchers, scientists, and professionals in drug development who utilize fluorescent probes in their work. This guide includes a summary of its quantitative spectral characteristics, detailed experimental protocols for their determination, and visualizations of the underlying photophysical processes and experimental workflows.
Core Spectral Properties of this compound
This compound is a bright and photostable fluorophore with spectral properties similar to Texas Red, making it a valuable tool for fluorescence microscopy, flow cytometry, and other fluorescence-based applications.[1][2] Its high fluorescence quantum yield and resistance to photobleaching allow for sensitive detection and extended imaging periods.[3][4] The carboxylic acid group provides a reactive handle for conjugation to various biomolecules, although in its non-reactive form, it serves as an excellent reference standard.[5]
Quantitative Spectral Data
The key spectral parameters of this compound are summarized in the table below. These values represent the consensus from multiple sources and provide a reliable basis for experimental design.
| Spectral Property | Value | Units | Notes |
| Excitation Maximum (λex) | 586 - 590 | nm | The peak wavelength for absorbing photons.[1][2][5] |
| Emission Maximum (λem) | 613 - 618 | nm | The peak wavelength of emitted fluorescence.[3][4][5] |
| Molar Extinction Coefficient (ε) | 105,000 | cm-1M-1 | A measure of how strongly the dye absorbs light at its excitation maximum.[5][6][7] |
| Fluorescence Quantum Yield (Φf) | 0.66 - 0.77 | - | The efficiency of converting absorbed photons into emitted photons.[1][5][8] |
| Recommended Laser Lines | 561, 594 | nm | Common laser lines for efficient excitation.[1][4] |
| Common Filter Set | Texas Red | - | Standard filter set suitable for imaging AF 594.[9] |
Experimental Protocols
The following sections outline the generalized experimental methodologies for determining the key spectral properties of fluorescent dyes like this compound.
Determination of Excitation and Emission Spectra
The excitation and emission spectra of a fluorophore are determined using a spectrofluorometer.[1]
Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., phosphate-buffered saline, pH 7.2). The concentration should be low enough to avoid inner filter effects.
-
Emission Spectrum Measurement:
-
Set the excitation monochromator to the wavelength of maximum absorption (e.g., 590 nm).
-
Scan the emission monochromator across a range of longer wavelengths (e.g., 600 nm to 750 nm).
-
Record the fluorescence intensity at each emission wavelength to generate the emission spectrum. The peak of this spectrum is the emission maximum (λem).[1]
-
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the wavelength of maximum fluorescence intensity (e.g., 617 nm).
-
Scan the excitation monochromator across a range of shorter wavelengths (e.g., 500 nm to 610 nm).
-
Record the fluorescence intensity at each excitation wavelength to generate the excitation spectrum. The peak of this spectrum is the excitation maximum (λex).[1]
-
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is determined by applying the Beer-Lambert law, which relates absorbance to concentration.[5]
Protocol:
-
Sample Preparation: Prepare a series of solutions of this compound of known concentrations in a suitable solvent.
-
Absorbance Measurement:
-
Use a spectrophotometer to measure the absorbance of each solution at the excitation maximum (λex).
-
Use the solvent as a blank to zero the spectrophotometer.
-
-
Data Analysis:
-
Plot the absorbance at λex versus the molar concentration of the dye.
-
Perform a linear regression on the data points.
-
According to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length of the cuvette, and c is the concentration), the slope of the line is equal to the molar extinction coefficient (ε) when the path length is 1 cm.[5]
-
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is typically determined using the comparative method, which involves a reference standard with a known quantum yield.[3][8]
Protocol:
-
Selection of a Standard: Choose a fluorescent standard with a known quantum yield and with absorption and emission properties similar to this compound (e.g., Rhodamine 101).
-
Sample and Standard Preparation: Prepare a series of dilute solutions of both the this compound (the sample) and the standard. The absorbance of these solutions at the chosen excitation wavelength should be kept low (typically < 0.1) to minimize re-absorption effects.[3]
-
Absorbance and Fluorescence Measurements:
-
Measure the absorbance of each solution at the excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution using the same excitation wavelength and identical instrument settings.
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
-
Data Analysis:
-
For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Determine the gradient (slope) of the resulting straight lines for both the sample (GradX) and the standard (GradST).
-
Calculate the quantum yield of the sample (ΦX) using the following equation: ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2) where ΦST is the quantum yield of the standard, and ηX and ηST are the refractive indices of the sample and standard solutions, respectively.[3]
-
Visualizations
The following diagrams illustrate the fundamental principles of fluorescence and the workflow for spectral characterization.
References
- 1. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.uci.edu [chem.uci.edu]
- 4. researchgate.net [researchgate.net]
- 5. How to Measure the Extinction Coefficient of a Fluorescent Protein | MtoZ Biolabs [mtoz-biolabs.com]
- 6. US5245551A - Method of determining extinction coefficient of fluorescent dye and protein concentration of dye-protein conjugate - Google Patents [patents.google.com]
- 7. Making sure you're not a bot! [opus4.kobv.de]
- 8. agilent.com [agilent.com]
- 9. pubs.acs.org [pubs.acs.org]
AF 594 Carboxylic Acid: A Technical Guide to Quantum Yield and Photostability
For Researchers, Scientists, and Drug Development Professionals
AF 594 carboxylic acid, a derivative of the bright, red-fluorescent dye Alexa Fluor 594, is a cornerstone in modern biological imaging and assay development. Its high fluorescence quantum yield and notable photostability make it an excellent choice for applications demanding sensitive and robust detection. This technical guide provides an in-depth analysis of the quantum yield and photostability of this compound, complete with quantitative data, detailed experimental protocols, and workflow visualizations to support its effective implementation in research and drug development.
Core Photophysical Properties
AF 594 is characterized by its strong absorption of light in the orange-red region of the spectrum and its emission of bright red fluorescence.[1][2] These properties, along with its pH insensitivity over a wide range, contribute to its versatility in various biological applications.[3]
Table 1: Spectral and Photophysical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (Ex) | ~590 nm | [1][2] |
| Emission Maximum (Em) | ~617 nm | [1][2] |
| Molar Extinction Coefficient | > 80,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.66 (for succinimidyl ester in PBS) | [4] |
| Recommended Laser Lines | 561 nm or 594 nm |
Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is a critical measure of a fluorophore's efficiency, defined as the ratio of photons emitted to photons absorbed. A high quantum yield is desirable for achieving a bright fluorescent signal.
Quantitative Data
The quantum yield of Alexa Fluor 594 carboxylic acid, succinimidyl ester in 50 mM potassium phosphate, 150 mM NaCl, pH 7.2 at 22°C is reported to be 0.66 .[4] While this value is for the succinimidyl ester derivative, it serves as a close approximation for the free carboxylic acid in aqueous buffers. The quantum yield of Alexa Fluor 594 is often determined relative to a standard, such as sulforhodamine 101.[5]
Photostability
Photostability, or the resistance of a fluorophore to photodegradation (photobleaching) upon exposure to excitation light, is crucial for quantitative and long-term imaging experiments. AF 594 is known for its high photostability compared to other traditional red fluorescent dyes like Texas Red.[1] This allows for longer exposure times and more intense illumination, enabling the capture of high-quality images with a better signal-to-noise ratio.
Experimental Protocols
Measurement of Relative Fluorescence Quantum Yield
This protocol outlines the comparative method for determining the fluorescence quantum yield of this compound using a reference standard with a known quantum yield (e.g., sulforhodamine 101).
Materials:
-
This compound
-
Quantum yield standard (e.g., sulforhodamine 101 in ethanol, Φ = 0.9)
-
Spectroscopic grade solvent (e.g., phosphate-buffered saline, PBS, pH 7.2)
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
1 cm path length quartz cuvettes
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of this compound and the reference standard in the chosen solvent.
-
Prepare a Series of Dilutions: For both the sample and the standard, prepare a series of dilutions with absorbances ranging from 0.02 to 0.1 at the excitation wavelength in 1 cm cuvettes. This is to avoid inner filter effects.
-
Measure Absorbance: Record the absorbance spectrum of each dilution using the UV-Vis spectrophotometer. Note the absorbance at the excitation wavelength.
-
Measure Fluorescence Emission: For each dilution, measure the fluorescence emission spectrum using the spectrofluorometer, exciting at the wavelength used for the absorbance measurements. Ensure the excitation and emission slits are kept constant for all measurements.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
m_sample and m_std are the slopes of the linear fits from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
η_sample and η_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).
-
Assessment of Photostability (Photobleaching)
This protocol provides a general method for comparing the photostability of this compound to another fluorophore.
Materials:
-
This compound solution
-
Solution of a reference fluorophore
-
Fluorescence microscope with a camera
-
Image analysis software
Procedure:
-
Sample Preparation: Prepare microscope slides with droplets of the this compound and reference fluorophore solutions at the same concentration.
-
Initial Imaging: Using the fluorescence microscope, locate a field of view for each sample. Acquire an initial image using a defined set of imaging parameters (e.g., excitation intensity, exposure time).
-
Continuous Illumination: Continuously illuminate the sample with the excitation light.
-
Time-Lapse Imaging: Acquire images at regular intervals (e.g., every 10 seconds) for a set duration (e.g., 5 minutes).
-
Data Analysis: Using image analysis software, measure the mean fluorescence intensity of a region of interest in each image over time.
-
Normalization and Plotting: Normalize the fluorescence intensity of each time point to the initial intensity (t=0). Plot the normalized intensity as a function of time for both fluorophores. The fluorophore with the slower decay in fluorescence intensity is more photostable.
Bioconjugation and Applications
This compound can be conjugated to biomolecules, such as proteins, antibodies, and nucleic acids, through its carboxylic acid group. This typically involves activation of the carboxylic acid with a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form a reactive intermediate that can then react with primary amines on the target molecule.
Signaling Pathways and Experimental Workflows
The utility of this compound is evident in its application in various experimental workflows, particularly in fluorescence microscopy and flow cytometry, to visualize and quantify biological processes.
Caption: Workflow for bioconjugation of this compound and its application in fluorescence microscopy.
Caption: Logical workflow for the determination of relative fluorescence quantum yield.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Spectrum [Alexa Fluor 594] | AAT Bioquest [aatbio.com]
- 3. Fluorophore Characteristics - Jackson Immuno [jacksonimmuno.com]
- 4. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. researchgate.net [researchgate.net]
AF 594 Carboxylic Acid: A Technical Guide to Solubility, Storage, and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility, storage, and handling of AF 594 carboxylic acid, a fluorescent dye crucial for various research and drug development applications. The following sections detail its physicochemical properties, provide protocols for its use in bioconjugation, and illustrate key experimental workflows.
Core Properties of this compound
This compound is a bright, photostable, red-fluorescent dye.[1] Its free carboxylic acid group allows for covalent conjugation to primary amines on biomolecules through the use of carbodiimide chemistry.
Spectral Properties
| Property | Value |
| Excitation Maximum (λex) | 586 nm |
| Emission Maximum (λem) | 613 nm |
| Molar Extinction Coefficient (ε) | 105,000 cm⁻¹M⁻¹ |
Solubility
This compound is soluble in several common laboratory solvents. For optimal performance, it is recommended to reconstitute the lyophilized powder in a high-quality, anhydrous solvent.
| Solvent | Recommended Concentration |
| Water | 1–10 mg/mL[2] |
| Dimethylsulfoxide (DMSO) | 1–10 mg/mL[2] |
| Dimethylformamide (DMF) | 1–10 mg/mL[2] |
To prepare a stock solution, dissolve the dye in an aqueous buffer such as PBS, or in anhydrous DMSO or DMF.[2]
Storage and Stability
Proper storage is critical to maintain the integrity and fluorescence of this compound.
| Form | Storage Condition | Shelf Life |
| Solid (Lyophilized) | -20°C, desiccated, and protected from light.[1] | Up to 24 months.[1] |
| Reconstituted Solution | 2-8°C, protected from light.[2] | Up to 1 year.[2] |
Transportation of the solid dye can be done at room temperature for up to three weeks.[1]
Experimental Protocols
The carboxylic acid group of AF 594 is typically conjugated to primary amines on proteins, peptides, or other biomolecules using a two-step carbodiimide reaction involving 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS).
Protein Labeling via EDC/sulfo-NHS Chemistry
This protocol provides a general procedure for conjugating this compound to a protein, such as bovine serum albumin (BSA).
Materials:
-
This compound
-
Protein (e.g., BSA) in an amine-free buffer (e.g., MES or PBS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Purification column (e.g., gel filtration)
Procedure:
-
Protein Preparation: Dissolve the protein in the Activation Buffer at a concentration of 1-10 mg/mL.
-
Activation of this compound:
-
Prepare fresh solutions of EDC and sulfo-NHS in Activation Buffer.
-
Add a 5-10 fold molar excess of EDC and sulfo-NHS to the this compound dissolved in Activation Buffer.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation:
-
Add the activated AF 594 solution to the protein solution. A molar dye-to-protein ratio of 2-6 is often optimal for antibodies.[3]
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Quenching: Add Quenching Buffer to stop the reaction. Incubate for 15-30 minutes.
-
Purification: Remove unconjugated dye and byproducts using a gel filtration column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 586 nm (for AF 594).
Experimental Workflows
The following diagrams illustrate common experimental workflows involving this compound.
Caption: Workflow for labeling a protein with this compound.
Caption: General workflow for immunofluorescence cell imaging.
References
An In-depth Technical Guide to the Core Mechanism of Action of AF 594 Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles underlying the use of AF 594 carboxylic acid in scientific research and drug development. It details the chemical mechanisms of conjugation, the photophysical principles of its fluorescence, and practical experimental protocols for its application.
Introduction to this compound
Alexa Fluor 594 (AF 594) is a bright, photostable, red-fluorescent dye widely used in various life science applications.[1][2][3] The carboxylic acid derivative of AF 594 is the non-reactive form of the dye.[4][5] While inert on its own, the terminal carboxylic acid group serves as a chemical handle for covalent attachment to biomolecules, primarily through their primary amine groups, after chemical activation. This property allows for the specific labeling of proteins, antibodies, nucleic acids, and other molecules, enabling their detection and tracking in techniques such as fluorescence microscopy, flow cytometry, and super-resolution microscopy.[1][3] The dye is characterized by its high quantum yield, resistance to photobleaching, and pH-insensitive fluorescence over a broad range, making it a robust tool for quantitative and qualitative biological imaging.[1][2][3]
Core Mechanisms of Action
The "mechanism of action" of this compound can be understood through two fundamental processes: the chemical mechanism of its covalent attachment to a target molecule and the photophysical mechanism by which it emits fluorescence.
Chemical Mechanism: Activation and Bioconjugation
The carboxylic acid moiety of AF 594 is not inherently reactive towards the amine groups of biomolecules. Covalent bond formation requires the activation of the carboxyl group into a more reactive intermediate. The most common and versatile method for this activation is through the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).[4][6][7]
The process involves a two-step reaction:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of AF 594 to form a highly reactive and unstable O-acylisourea intermediate.[6][8] This intermediate is susceptible to hydrolysis, which would regenerate the original carboxylic acid.
-
Nucleophilic Attack by Amine: The O-acylisourea intermediate readily reacts with a primary amine (e.g., the ε-amino group of a lysine residue on a protein) to form a stable amide bond, covalently linking the AF 594 dye to the target molecule.
To improve the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often included. NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester. This semi-stable intermediate is less susceptible to hydrolysis in aqueous solutions and efficiently reacts with primary amines to form the final amide bond.
Photophysical Mechanism: Fluorescence
The fluorescence of AF 594 is governed by the process of electronic absorption and subsequent emission of light. This can be visualized using a Jablonski diagram.
-
Excitation: The fluorophore absorbs a photon of light, causing an electron to transition from a stable ground state (S₀) to a higher energy, excited singlet state (S₁). The optimal wavelength for this excitation is the absorption maximum (λ_ex).
-
Non-Radiative Relaxation: The excited electron rapidly loses some of its energy through vibrational relaxation, a non-radiative process, descending to the lowest vibrational level of the S₁ state.
-
Fluorescence Emission: The electron returns to the ground state (S₀) from the excited singlet state (S₁) by emitting a photon of light. Because energy was lost during vibrational relaxation, the emitted photon has lower energy (and thus a longer wavelength) than the absorbed photon. This difference in wavelength between the excitation and emission maxima is known as the Stokes shift.
The efficiency of this process is described by the quantum yield, and the duration the molecule spends in the excited state is the fluorescence lifetime.
Quantitative Data
The performance characteristics of AF 594 are summarized below.
Table 1: Spectral and Photophysical Properties of AF 594
| Property | Value | Reference |
| Excitation Maximum (λ_ex) | 590 nm | [1] |
| Emission Maximum (λ_em) | 617 nm | [1] |
| Molar Extinction Coefficient | 73,000 cm⁻¹M⁻¹ | [1] |
| Fluorescence Quantum Yield (Φ) | 0.66 | [1][9] |
| Fluorescence Lifetime (τ) | 3.9 ns | [9][10] |
Experimental Protocols
Protocol for EDC/NHS-Mediated Labeling of a Protein with this compound
This protocol outlines a general procedure for conjugating this compound to a protein containing primary amines. Optimization may be required for specific proteins and applications.
Materials:
-
This compound
-
Protein to be labeled (in amine-free buffer, e.g., MES or PBS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: MES buffer (e.g., 100 mM, pH 4.7-6.0) for activation.
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or Bicarbonate buffer (pH 7.2-8.5).
-
Quenching Buffer: Tris-HCl or Glycine (e.g., 1 M, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Reagents:
-
Dissolve the protein to be labeled in Conjugation Buffer at a concentration of 2-10 mg/mL.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
Prepare 100 mg/mL stock solutions of EDC and NHS in either anhydrous DMSO or Reaction Buffer immediately before use.
-
-
Activation of this compound:
-
In a microfuge tube, combine a molar excess of EDC and NHS with the this compound solution in Reaction Buffer. A typical molar ratio is 1:2:2 (Dye:EDC:NHS).
-
Incubate the mixture for 15-30 minutes at room temperature to form the AF 594 NHS-ester.
-
-
Conjugation to Protein:
-
Add the activated AF 594 NHS-ester solution to the protein solution. The molar ratio of dye to protein should be optimized; start with ratios of 5:1, 10:1, and 20:1.
-
Ensure the pH of the reaction mixture is between 7.2 and 8.5 to facilitate the reaction with primary amines.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS-ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Separate the labeled protein from unreacted dye and reaction byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the protein conjugate, which typically elute first.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and 590 nm (for AF 594).
-
Conclusion
This compound is a versatile fluorescent probe whose utility is unlocked through chemical activation and conjugation. Its core mechanism of action is a combination of robust carbodiimide-based chemistry, which allows for stable labeling of biomolecules, and superior photophysical properties that result in bright, photostable fluorescence. A thorough understanding of these mechanisms is essential for the successful design and execution of experiments in molecular biology, cell imaging, and drug discovery, enabling sensitive and reliable detection of target molecules.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. BP Fluor 594, Alexa Fluor 594 equivalent | BroadPharm [broadpharm.com]
- 3. Alexa Fluor 594 Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 7. Water-soluble carbodiimide for the fluorescent measurement of the carboxyl group produced by enzyme reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]
AF 594 Carboxylic Acid for Covalent Labeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of AF 594 carboxylic acid and its application in the covalent labeling of biomolecules. AF 594, a bright, photostable, and red-fluorescent dye, is a valuable tool for a wide range of biological imaging and detection applications. This guide will delve into the chemical properties, labeling methodologies, and experimental considerations for successfully employing this compound in your research.
Core Concepts: Understanding AF 594 Chemistry
AF 594 is a member of the Alexa Fluor family of dyes, known for their superior performance in fluorescence-based assays. The carboxylic acid derivative of AF 594 serves as a versatile starting material for covalent labeling. While the carboxylic acid group itself is not inherently reactive towards common functional groups on biomolecules, it can be chemically activated to form stable covalent bonds, primarily with primary amines.
A more common and direct approach for labeling primary amines involves the use of the N-hydroxysuccinimidyl (NHS) ester derivative of AF 594. The NHS ester is a highly reactive form that readily couples with primary amines under mild conditions, forming a stable amide bond. This guide will cover both the activation of the carboxylic acid and the use of the more prevalent AF 594 NHS ester.
Quantitative Data Summary
For ease of comparison, the key specifications of AF 594 and its derivatives are summarized in the tables below.
| Property | Value | Reference(s) |
| Excitation Maximum (Ex) | 590 nm | [1][2] |
| Emission Maximum (Em) | 617 nm | [1][2] |
| Molar Extinction Coefficient | ~92,000 cm⁻¹M⁻¹ | [1] |
| Recommended Laser Lines | 561 nm or 594 nm | [3] |
| pH Sensitivity | pH-insensitive from pH 4 to pH 10 | [1] |
| Derivative | Reactive Group | Reactivity | Molecular Weight |
| This compound | Carboxylic Acid | Requires activation to react with amines | ~700 Da (approx.) |
| AF 594 NHS Ester | NHS Ester | Primary amines on proteins and oligonucleotides | ~820 Da |
Experimental Protocols
Protocol 1: Covalent Labeling using this compound with EDAC Activation
This protocol describes the covalent labeling of a protein with this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC or EDC) as a crosslinker to activate the carboxyl group.
Materials:
-
This compound
-
Protein to be labeled (in amine-free buffer, e.g., PBS)
-
EDAC (or EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS) (optional, to enhance efficiency)
-
Activation/Labeling Buffer: 0.1 M MES, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein in the Activation/Labeling Buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines.
-
Dye Preparation: Dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL).
-
Activation and Labeling: a. Add a 10 to 20-fold molar excess of this compound to the protein solution. b. Add a 2-fold molar excess of EDAC (and Sulfo-NHS, if used) over the dye to the reaction mixture. c. Incubate the reaction for 2 hours at room temperature, protected from light.
-
Quenching: Add the Quenching Buffer to a final concentration of 100 mM to stop the reaction. Incubate for 15 minutes.
-
Purification: Separate the labeled protein from the unreacted dye and byproducts using a gel filtration column equilibrated with a suitable storage buffer (e.g., PBS).
Protocol 2: Covalent Labeling using AF 594 NHS Ester
This protocol details the more common method of labeling proteins with the amine-reactive AF 594 NHS ester.[1][4]
Materials:
-
AF 594 NHS Ester
-
Protein to be labeled (in amine-free buffer, e.g., PBS)
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3[1]
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1.5 M hydroxylamine, pH 8.5
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein in the Labeling Buffer at a concentration of at least 2 mg/mL.[1] The protein solution must be free of amine-containing substances like Tris or glycine.[5]
-
Dye Preparation: Immediately before use, dissolve the AF 594 NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution.[1]
-
Labeling Reaction: a. Add a 5 to 20-fold molar excess of the reactive dye to the protein solution. b. Incubate the reaction for 1 hour at room temperature, protected from light.[1]
-
Quenching: The reaction can be stopped by the addition of a quenching reagent like hydroxylamine or by proceeding directly to purification.
-
Purification: Separate the dye-protein conjugate from the free dye using a gel filtration column.
Visualizations
Caption: Covalent labeling workflows for this compound and its NHS ester derivative.
Caption: A generalized experimental workflow for protein labeling with AF 594.
References
- 1. Invitrogen Alexa Fluor 594 NHS Ester (Succinimidyl Ester) 3 x 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Alexa Fluor 594 Dye | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
The Use of AF 594 Carboxylic Acid as a Non-Reactive Control: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and practices for utilizing AF 594 carboxylic acid as a non-reactive control in fluorescence-based applications. In research and drug development, meticulous controls are paramount for the accurate interpretation of experimental data. This compound, the non-reactive counterpart to the widely used Alexa Fluor™ 594 dye, serves as an essential tool for assessing non-specific binding and background fluorescence, thereby ensuring the validity of results obtained with AF 594-conjugated molecules.
Core Concepts: The Importance of a Non-Reactive Dye Control
In fluorescence microscopy, flow cytometry, and other related techniques, the specific signal from a fluorescently labeled probe (e.g., an antibody or a drug molecule) must be clearly distinguishable from non-specific interactions. This compound is structurally identical to the fluorophore component of AF 594 conjugates but lacks the reactive group (e.g., an NHS ester or maleimide) necessary for covalent attachment to biomolecules.[1][2] This makes it an ideal negative control to identify and troubleshoot sources of background signal, which can arise from:
-
Hydrophobic and Ionic Interactions: The dye molecule itself may non-specifically adhere to cellular components or surfaces.
-
Fc Receptor Binding: In antibody-based assays, fluorophores can sometimes bind to Fc receptors on cells, leading to false-positive signals.
-
Cellular Autofluorescence: Intrinsic fluorescence from cellular components can interfere with the signal from the desired fluorophore.
By treating a sample with this compound under the same experimental conditions as the AF 594-conjugated probe, researchers can quantify the level of background fluorescence attributable to the dye itself.
Physicochemical and Spectral Properties of this compound
Understanding the properties of this compound is crucial for its proper use as a control.
| Property | Value |
| Excitation Maximum | ~590 nm |
| Emission Maximum | ~617 nm |
| Recommended Laser Lines | 561 nm or 594 nm |
| Molecular Weight | ~700 g/mol |
| Solubility | Water, DMSO, DMF |
| pH Sensitivity | Relatively insensitive from pH 4 to 10 |
| Photostability | High |
Note: The exact spectral properties can vary slightly depending on the solvent and local environment.
Experimental Protocols
The following are detailed, best-practice protocols for the use of this compound as a non-reactive control in immunofluorescence and flow cytometry.
Immunofluorescence Protocol
This protocol outlines the use of this compound to assess non-specific dye binding in fixed and permeabilized cells.
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Mounting Medium with DAPI
-
Coverslips and microscope slides
Procedure:
-
Cell Culture and Preparation:
-
Culture cells on coverslips to the desired confluency.
-
Wash the cells twice with PBS.
-
-
Fixation:
-
Fix the cells with Fixation Buffer for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Permeabilize the cells with Permeabilization Buffer for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific binding sites by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.
-
-
Incubation with this compound Control:
-
Prepare a solution of this compound in Blocking Buffer at a concentration equivalent to the molar concentration of the AF 594-conjugated antibody used in the experimental samples.
-
Incubate the coverslips with the this compound solution for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Counterstaining and Mounting:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear staining.
-
Seal the coverslips.
-
-
Imaging:
-
Image the slides using a fluorescence microscope with appropriate filter sets for DAPI and AF 594.
-
Use the same acquisition settings (e.g., exposure time, laser power) as for the experimental samples stained with the AF 594-conjugated antibody.
-
Flow Cytometry Protocol
This protocol describes the use of this compound to determine the level of non-specific dye association with cells in suspension.
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Cell suspension
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them twice with ice-cold Flow Cytometry Staining Buffer.
-
Resuspend the cells to a concentration of 1x10^6 cells/mL in Flow Cytometry Staining Buffer.
-
-
Incubation with this compound Control:
-
Prepare a solution of this compound in Flow Cytometry Staining Buffer at a concentration equivalent to the molar concentration of the AF 594-conjugated antibody used in the experimental samples.
-
Add the this compound solution to 100 µL of the cell suspension.
-
Incubate for 30 minutes on ice, protected from light.
-
-
Washing:
-
Wash the cells twice with 1 mL of ice-cold Flow Cytometry Staining Buffer. Centrifuge at a low speed (e.g., 300 x g) for 5 minutes between washes.
-
-
Resuspension and Analysis:
-
Resuspend the cells in 500 µL of Flow Cytometry Staining Buffer.
-
Analyze the cells on a flow cytometer equipped with a laser and detectors suitable for AF 594 excitation and emission.
-
Acquire data for an unstained cell sample to set the baseline fluorescence.
-
Compare the fluorescence intensity of the cells treated with this compound to the unstained control and the experimental samples.
-
Data Presentation and Interpretation
The data obtained from the this compound control should be compared directly to the experimental samples. The following table provides a hypothetical example of how to present such data from a flow cytometry experiment.
Table 1: Hypothetical Quantitative Data from Flow Cytometry Analysis
| Sample | Mean Fluorescence Intensity (MFI) |
| Unstained Cells | 50 |
| Cells + this compound | 150 |
| Cells + Isotype Control-AF 594 Conjugate | 250 |
| Cells + Specific Antibody-AF 594 Conjugate | 5000 |
In this hypothetical example, the this compound control shows a low level of non-specific binding. The isotype control shows slightly higher background, potentially due to non-specific antibody interactions. The specific antibody conjugate shows a significantly higher signal, indicating specific target binding.
Mandatory Visualizations
Experimental Workflow for Immunofluorescence Control
Caption: Workflow for using this compound as a negative control in immunofluorescence.
Logical Relationship of Controls in Fluorescence Assays
Caption: Deconstruction of the total fluorescence signal using appropriate controls.
Conclusion
Incorporating this compound as a non-reactive control is a critical step in the rigorous design of fluorescence-based experiments. By providing a clear measure of non-specific dye binding, it enables researchers to confidently attribute the signal from their AF 594-conjugated probes to specific molecular interactions. This guide provides the foundational knowledge and practical protocols to effectively implement this essential control, thereby enhancing the reliability and reproducibility of research findings in cell biology and drug development.
References
AF 594 Carboxylic Acid: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling procedures for AF 594 carboxylic acid, a fluorescent dye widely used in biological research. The information presented here is compiled from available safety data sheets for structurally similar compounds and general laboratory safety guidelines for handling fluorescent dyes. It is crucial to note that a specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. Therefore, the following recommendations should be supplemented with institution-specific safety protocols and a thorough risk assessment before use.
Hazard Identification and Classification
This compound is generally considered non-hazardous in the form and concentration typically supplied for research purposes. However, as with any chemical, it is essential to handle it with care to minimize potential risks. The primary hazards are associated with the solvents used for reconstitution and the potential for mild irritation upon contact.
GHS Classification (Anticipated based on similar compounds):
While a specific GHS classification for this compound is not available, related fluorescent dyes are often not classified as hazardous. However, it is prudent to treat all chemicals as potentially hazardous until comprehensive safety data is available.
Exposure Controls and Personal Protection
Adherence to standard laboratory safety practices is paramount when handling this compound.
Engineering Controls:
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powdered form or preparing stock solutions.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Use nitrile or other chemically resistant gloves.
-
Skin and Body Protection: A lab coat should be worn to protect street clothing.
The following table summarizes the recommended personal protective equipment.
| Exposure Route | Recommended PPE |
| Eyes | Safety glasses with side shields or chemical safety goggles |
| Skin | Nitrile gloves, lab coat |
| Inhalation | Work in a well-ventilated area or use a fume hood |
Handling and Storage
Proper handling and storage are critical to maintain the integrity of the dye and ensure laboratory safety.
Handling:
-
Avoid inhalation of dust when working with the solid form.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Avoid eating, drinking, or smoking in the work area.
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place.
-
Recommended storage temperature is typically -20°C for the solid form.[1]
-
Protect from light and moisture.[1]
The following table outlines the recommended storage conditions for this compound in both solid and solution forms.
| Form | Storage Temperature | Stability | Special Precautions |
| Solid | -20°C | Up to 24 months | Desiccate, protect from light[1] |
| Reconstituted Solution (in DMSO or DMF) | -20°C | Varies by solvent and handling | Aliquot to avoid repeated freeze-thaw cycles |
| Reconstituted Solution (in aqueous buffer) | 2-8°C | Stable for up to 1 year when stored properly | Protect from light[1] |
First-Aid Measures
In case of accidental exposure, follow these first-aid procedures.
| Exposure | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists. |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Accidental Release Measures
In the event of a spill, follow these steps to ensure proper cleanup and containment.
Small Spills:
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Place the absorbed material in a sealed container for disposal.
-
Clean the spill area with a suitable decontaminating solution.
Large Spills:
-
Evacuate the area.
-
Ensure adequate ventilation.
-
Contain the spill to prevent it from entering drains or waterways.
-
Follow the procedure for small spills using appropriate equipment.
Disposal Considerations
Dispose of this compound and its containers in accordance with local, state, and federal regulations. It is generally recommended to dispose of chemical waste through a licensed professional waste disposal service. Do not dispose of down the drain unless permitted by local regulations.
Experimental Protocols
Reconstitution of this compound:
This protocol describes the general procedure for preparing a stock solution of this compound.
-
Materials:
-
This compound (solid)
-
High-quality anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
Vortex mixer
-
Microcentrifuge
-
Pipettes and sterile, light-protected microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of DMSO or DMF to the vial to achieve the desired stock concentration (e.g., 1-10 mg/mL).[1]
-
Vortex the solution until the dye is completely dissolved.
-
Centrifuge the vial briefly to collect the solution at the bottom.
-
Aliquot the stock solution into smaller, single-use volumes in light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Visualizations
Caption: Workflow for the safe handling and preparation of this compound stock solutions.
References
Methodological & Application
Application Notes: AF 594 Carboxylic Acid Protein Labeling
These application notes provide a detailed protocol for the covalent labeling of proteins with AF 594 Carboxylic Acid. The primary method described involves a two-step process utilizing carbodiimide chemistry to activate the carboxylic acid group for reaction with primary amines on the target protein. An alternative, more direct protocol using the pre-activated AF 594 NHS-Ester is also discussed for comparison.
Introduction
AF 594 is a bright, photostable, red-fluorescent dye with excitation and emission maxima at approximately 590 nm and 617 nm, respectively. Covalent labeling of proteins with AF 594 allows for sensitive and specific detection in various applications, including fluorescence microscopy, flow cytometry, and western blotting.
Labeling proteins with this compound requires the activation of the carboxyl group using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). The EDC facilitates the formation of a reactive O-acylisourea intermediate, which then reacts with NHS to form a more stable NHS-ester. This amine-reactive ester subsequently couples with primary amines (-NH2) on the protein, primarily the ε-amino groups of lysine residues, to form a stable amide bond.
Principle of the Reaction
The labeling process is a two-step chemical reaction. First, the carboxylic acid on the AF 594 dye is activated. Second, the activated dye is conjugated to the protein.
Caption: Chemical pathway for labeling proteins with this compound.
Materials and Reagents
Essential Reagents
-
Protein: Target protein to be labeled (1-10 mg/mL in an amine-free buffer).
-
This compound: The fluorescent dye.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl): Carbodiimide crosslinker for carboxyl activation.
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS: To stabilize the activated intermediate.
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5 (PBS).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5.
-
Solvent: Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO).
-
Purification Column: Desalting or size-exclusion chromatography column (e.g., Sephadex G-25) to separate the labeled protein from unreacted dye.
Equipment
-
Spectrophotometer (UV-Vis)
-
Microcentrifuge
-
Vortex mixer
-
Pipettes
-
Reaction tubes
-
pH meter
Experimental Protocol
This protocol is optimized for labeling approximately 1-5 mg of a typical IgG antibody. Modifications may be necessary for other proteins.
Preparation of Reagents
-
Protein Solution: Prepare the protein in Conjugation Buffer. The protein solution must be free of amine-containing buffers (like Tris or glycine) and ammonium salts, as these will compete with the labeling reaction.[1] If necessary, perform buffer exchange using a desalting column or dialysis. The recommended protein concentration is 2-10 mg/mL.[2]
-
This compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10 mg/mL.
-
EDC/NHS Solution: Immediately before use, prepare a 10 mg/mL solution of both EDC and NHS (or Sulfo-NHS) in Activation Buffer. These reagents are moisture-sensitive and hydrolyze in water, so fresh preparation is critical.[3][4]
Activation of this compound
The molar ratio of dye to protein is a critical parameter that needs to be optimized for each protein. A starting point is a 10- to 20-fold molar excess of dye over the protein.
-
Add the desired volume of this compound stock solution to a reaction tube.
-
Add a 1.5-fold molar excess of both EDC and NHS (relative to the dye) to the tube.
-
Incubate the reaction mixture for 15-30 minutes at room temperature to generate the AF 594 NHS-Ester.
Conjugation to the Protein
-
Add the prepared protein solution to the activated AF 594 NHS-Ester.
-
Mix gently and incubate for 1-2 hours at room temperature, protected from light. For sensitive proteins, the incubation can be performed at 4°C overnight. The optimal pH for the reaction with primary amines is between 7.2 and 8.5.[3][5]
Quenching the Reaction
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature. This step terminates the reaction by consuming any unreacted dye.
Purification of the Labeled Protein
-
Separate the labeled protein from unreacted dye and byproducts using a desalting or size-exclusion chromatography column equilibrated with an appropriate storage buffer (e.g., PBS).[6]
-
Collect the fractions containing the labeled protein (typically the first colored fractions to elute).
Caption: General experimental workflow for protein labeling.
Data Analysis and Characterization
Calculation of Degree of Labeling (DOL)
The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, is a critical parameter for ensuring experimental consistency.[7][8] It can be determined spectrophotometrically.
-
Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the absorbance maximum of AF 594 (~590 nm, Amax).[7][9]
-
Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm.
-
Calculate the concentration of the dye.
-
The DOL is the molar ratio of the dye to the protein.
The formula for calculating the DOL is: Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein Dye Concentration (M) = Amax / ε_dye DOL = Dye Concentration / Protein Concentration
Where:
-
A280 is the absorbance of the conjugate at 280 nm.
-
Amax is the absorbance of the conjugate at ~590 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
ε_dye is the molar extinction coefficient of AF 594 at 590 nm (typically ~92,000 M⁻¹cm⁻¹).
-
CF is the correction factor for the dye's absorbance at 280 nm (A280 / Amax for the free dye, typically ~0.46 for AF 594).
An optimal DOL is typically between 2 and 10 for antibodies, but this should be determined empirically for each application.[10] Over-labeling can lead to fluorescence quenching and loss of protein activity.[7][8]
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| Protein Concentration | 2-10 mg/mL | Higher concentrations improve labeling efficiency.[2] |
| Dye:Protein Molar Ratio | 10:1 to 20:1 | Starting point for optimization. |
| EDC/NHS:Dye Molar Ratio | 1.5:1 | |
| Activation Reaction Time | 15-30 minutes | At room temperature. |
| Conjugation Reaction Time | 1-2 hours | At room temperature, or overnight at 4°C. |
| Conjugation pH | 7.2 - 8.5 | Crucial for efficient reaction with primary amines.[5] |
| Optimal DOL (Antibodies) | 2 - 10 | Application-dependent; should be optimized.[10] |
Alternative Protocol: Using AF 594 NHS-Ester
For a more straightforward labeling procedure, a pre-activated AF 594 NHS-Ester can be used, eliminating the need for EDC and NHS activation steps.
-
Prepare Protein: Dissolve the protein in a conjugation buffer at pH 8.3-8.5 (e.g., 0.1 M sodium bicarbonate).
-
Prepare Dye: Dissolve the AF 594 NHS-Ester in anhydrous DMSO or DMF immediately before use.
-
React: Add the desired molar excess of the dye to the protein solution.
-
Incubate: Stir the reaction for 1 hour at room temperature, protected from light.
-
Purify: Remove unreacted dye as described in the primary protocol.
This direct method is often more efficient and reproducible for routine labeling of proteins with available primary amines.[5]
Storage of Labeled Protein
Store the purified protein conjugate at 4°C for short-term use (weeks) or in single-use aliquots at -20°C or -80°C for long-term storage.[11] Avoid repeated freeze-thaw cycles. Adding a cryoprotectant like glycerol (to 50% v/v) or a stabilizing protein like BSA (1-10 mg/mL) can improve stability.[1][12] Always protect the labeled protein from light.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. ulab360.com [ulab360.com]
- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. fluidic.com [fluidic.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. support.nanotempertech.com [support.nanotempertech.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 11. NHS ester protocol for labeling proteins [abberior.rocks]
- 12. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols for Antibody Conjugation of Carboxylic Acid-Containing Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the covalent conjugation of molecules containing carboxylic acid groups to antibodies. This method is widely applicable for attaching a variety of labels, drugs, or other functionalities to antibodies for research, diagnostic, and therapeutic purposes. The protocol described here utilizes a two-step carbodiimide crosslinking chemistry, which is a common and effective method for forming a stable amide bond between a carboxylic acid and a primary amine.[1][2]
It is important to note that while the user specified "AF 594 carboxylic acid," Alexa Fluor™ 594 and similar fluorescent dyes are most commonly available as amine-reactive N-hydroxysuccinimide (NHS) esters (e.g., Alexa Fluor™ 594 NHS Ester).[3][4][5] These NHS esters directly react with primary amines on the antibody without the need for activation. The protocol detailed below is for the conjugation of a molecule that possesses a carboxylic acid group that requires activation before it can be coupled to an antibody.
The described method involves the activation of the carboxylic acid group using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS).[1][6][7] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[7] This intermediate can then react with NHS to form a more stable NHS ester, which subsequently reacts with a primary amine on the antibody (e.g., the side chain of a lysine residue) to form a stable amide bond.[2][6]
Principle of the Reaction
The conjugation process is a two-step reaction. First, the carboxylic acid on the molecule to be conjugated is activated with EDC and NHS. Second, the activated molecule is added to the antibody solution, where it reacts with primary amine groups on the antibody surface.
References
- 1. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 2. researchgate.net [researchgate.net]
- 3. Invitrogen Alexa Fluor 594 NHS Ester (Succinimidyl Ester) 3 x 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 4. Alexa Fluor™ 594 NHS Ester (Succinimidyl Ester) 3 x 100 μg | Buy Online | Invitrogen™ [thermofisher.com]
- 5. Alexa Fluor™ 594 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 6. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for AF 594 Carboxylic Acid NHS Ester Conjugation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the conjugation of AF 594 carboxylic acid N-hydroxysuccinimidyl (NHS) ester to proteins and other biomolecules containing primary amines. The described methods are essential for the development of fluorescently labeled reagents for a wide range of applications, including immunoassays, fluorescence microscopy, and flow cytometry.
Principle of the Reaction
AF 594 NHS ester is an amine-reactive fluorescent dye. The N-hydroxysuccinimidyl ester moiety reacts efficiently with primary aliphatic amines, such as the side chain of lysine residues and the N-terminus of polypeptides, to form a stable amide bond.[1][2][3] This reaction is highly specific for primary amines under alkaline pH conditions, typically between pH 8.3 and 8.5.[4][5] At this pH, the primary amino groups are deprotonated and thus readily available for nucleophilic attack on the NHS ester.
Key Experimental Parameters
Successful conjugation with AF 594 NHS ester is dependent on several critical parameters that should be optimized for each specific biomolecule.
| Parameter | Recommended Range/Value | Notes |
| pH | 8.3 - 8.5 | The reaction is strongly pH-dependent. Lower pH will result in protonation of the amines, inhibiting the reaction, while higher pH can lead to hydrolysis of the NHS ester.[4][5] For sensitive proteins like IgM, a lower pH of 7.2-7.5 may be necessary, though this will reduce labeling efficiency.[6] |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations generally lead to greater labeling efficiency.[2][4] A concentration of at least 2.0 mg/mL is recommended for optimal results.[7] |
| Molar Excess of Dye to Protein | 8:1 to 15:1 for mono-labeling | This is an empirical value and may need to be optimized.[4][7] For antibodies (IgG), a molar ratio of 10:1 is often a good starting point. For less efficiently labeled proteins like IgM, a much higher ratio of 50:1 to 100:1 may be required.[6] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer | The buffer must be free of primary amines, such as Tris, which will compete with the target molecule for reaction with the NHS ester.[4][7] |
| Reaction Time | 1 - 4 hours at Room Temperature | Incubation can also be performed overnight on ice.[3][5] |
| Solvent for NHS Ester | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | It is crucial to use high-quality, anhydrous solvents to prevent hydrolysis of the NHS ester.[4] The dye solution should be prepared immediately before use.[8] |
Experimental Protocol
This protocol is a general guideline for the conjugation of AF 594 NHS ester to a typical IgG antibody. The procedure can be scaled up or down as needed.
Materials
-
This compound NHS Ester
-
Protein to be labeled (e.g., IgG antibody)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Anhydrous DMSO or DMF
-
Purification column (e.g., Sephadex G-25 gel filtration column)
-
Phosphate-Buffered Saline (PBS), pH 7.4 for purification and storage
Procedure
-
Prepare the Protein Solution:
-
Dissolve the protein in the reaction buffer at a concentration of 2.5 mg/mL.[2] If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the reaction buffer prior to labeling.
-
-
Prepare the Dye Stock Solution:
-
Allow the vial of AF 594 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[9]
-
Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.[2][7] For example, dissolve 1 µmol of the dye in 100 µL of solvent. Vortex briefly to ensure the dye is fully dissolved.
-
-
Labeling Reaction:
-
Purification of the Conjugate:
-
Immediately after the incubation, separate the labeled protein from the unreacted dye and hydrolysis byproducts using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.[2][8]
-
Load the reaction mixture onto the column and collect the fractions. The first colored fractions will contain the labeled protein, while the later colored fractions will contain the free dye.
-
-
Characterization of the Conjugate:
-
Determine the Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the conjugate solution at 280 nm (A280) and at the absorbance maximum of AF 594 (~590 nm, A590).
-
Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm:
-
Protein Concentration (M) = [A280 - (A590 x CF)] / ε_protein
-
Where CF is the correction factor (A280/A590) for the free dye, and ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the DOL using the following formula:
-
DOL = A590 / (ε_dye x Protein Concentration (M))
-
Where ε_dye is the molar extinction coefficient of AF 594 at 590 nm.
-
-
-
For IgG antibodies, a DOL between 2 and 6 is often optimal.[10]
-
-
Storage of the Conjugate:
-
Store the purified conjugate at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C. Avoid repeated freeze-thaw cycles.[1][10] The addition of a stabilizing protein like bovine serum albumin (BSA) to a final concentration of 1-10 mg/mL can be beneficial if the conjugate concentration is low.[10]
-
Diagrams
Caption: Experimental workflow for AF 594 NHS ester conjugation.
Caption: Reaction of AF 594 NHS ester with a primary amine.
References
- 1. NHS ester protocol for labeling proteins [abberior.rocks]
- 2. biotium.com [biotium.com]
- 3. glenresearch.com [glenresearch.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 8. genecopoeia.com [genecopoeia.com]
- 9. furthlab.xyz [furthlab.xyz]
- 10. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for EDC/NHS Chemistry in AF 594 Carboxylic Acid Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent labeling of biomolecules with fluorescent probes is a cornerstone of modern biological research and drug development. Alexa Fluor 594 (AF 594), a bright and photostable red-orange fluorescent dye, is a popular choice for visualizing and tracking molecules of interest. When the amine-reactive succinimidyl ester form of AF 594 is not suitable, the carboxylic acid derivative provides a versatile alternative for labeling primary amine-containing molecules. This is achieved through the use of carbodiimide chemistry, most commonly employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
This two-step reaction first activates the carboxyl group of AF 594 with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then stabilized by reacting with NHS to form a more stable, amine-reactive NHS ester. The activated AF 594 can then efficiently react with primary amines on the target molecule (e.g., proteins, peptides, amine-modified oligonucleotides, or small molecule drugs) to form a stable amide bond. This method offers a reliable strategy for creating custom fluorescent probes for a wide range of applications, including fluorescence microscopy, flow cytometry, and high-throughput screening.
Chemical Reaction Mechanism
The EDC/NHS coupling reaction proceeds in two main stages: the activation of the carboxylic acid and the subsequent aminolysis to form an amide bond.
Activation of AF 594 Carboxylic Acid
Coupling to an Amine-Containing Molecule
Quantitative Data Summary
Successful labeling is dependent on several key parameters. The following tables summarize the recommended starting conditions, which should be optimized for each specific application.
Table 1: Recommended Molar Ratios for EDC/NHS Activation
| Reactant | Molar Ratio (relative to AF 594-COOH) | Notes |
| EDC | 1 - 10 fold excess | A higher excess can compensate for lower reaction efficiency, but too much can lead to byproducts.[1] |
| NHS/Sulfo-NHS | 1 - 5 fold excess | NHS stabilizes the active intermediate, increasing the coupling efficiency.[1] A higher excess of NHS is generally well-tolerated.[1] |
| Amine-Molecule | 1 - 20 fold excess | The optimal ratio depends on the number of available amines on the target and the desired degree of labeling. |
Table 2: Reaction Conditions
| Parameter | Activation Step | Coupling Step |
| pH | 4.5 - 6.0[2] | 7.0 - 8.5[2] |
| Recommended Buffer | MES (2-(N-morpholino)ethanesulfonic acid)[2] | PBS (Phosphate-Buffered Saline) or Bicarbonate buffer[3] |
| Reaction Time | 15 - 60 minutes[4] | 2 hours to overnight[4] |
| Temperature | Room Temperature (20-25°C) or 4°C[4] | Room Temperature (20-25°C) or 4°C[4] |
Experimental Protocols
This section provides a detailed two-step protocol for labeling an amine-containing molecule with this compound.
Materials and Reagents
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Amine-containing target molecule
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: 0.1 M Sodium Phosphate or Sodium Bicarbonate, pH 7.2-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., size-exclusion chromatography, dialysis, or HPLC)
Experimental Workflow
Detailed Protocol
Step 1: Preparation of Reagents
-
Prepare the Activation Buffer (0.1 M MES, pH 4.5-6.0) and Coupling Buffer (0.1 M Sodium Phosphate or Bicarbonate, pH 7.2-8.5). Ensure buffers are free of primary amines (e.g., Tris or glycine).
-
Dissolve the amine-containing target molecule in the Coupling Buffer at a desired concentration.
-
Immediately before use, prepare stock solutions of EDC and NHS in anhydrous DMF or DMSO, or in Activation Buffer. EDC is moisture-sensitive and hydrolyzes in aqueous solutions, so fresh preparation is critical.[4]
Step 2: Activation of this compound
-
Dissolve the this compound in the Activation Buffer. A small amount of DMF or DMSO can be used to aid dissolution before adding the buffer.
-
Add the desired molar excess of EDC to the AF 594 solution and mix well.
-
Immediately add the desired molar excess of NHS and mix thoroughly.
-
Incubate the reaction mixture for 15-60 minutes at room temperature, protected from light.
Step 3: Coupling to the Amine-Containing Molecule
-
Add the activated AF 594 solution to the solution of the amine-containing target molecule.
-
Adjust the pH of the reaction mixture to 7.2-8.5 by adding Coupling Buffer if necessary.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, with gentle stirring or rotation and protected from light.
Step 4: Quenching the Reaction
-
Add Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 10-50 mM to quench any unreacted NHS-ester groups.
-
Incubate for 30 minutes at room temperature.
Step 5: Purification of the Conjugate
-
Purify the AF 594-labeled conjugate from unreacted dye and other reaction components. The choice of purification method will depend on the size and properties of the target molecule.
-
Size-Exclusion Chromatography (e.g., Sephadex G-25): Suitable for proteins and other macromolecules.
-
Dialysis: Effective for removing small molecules from macromolecular conjugates.
-
High-Performance Liquid Chromatography (HPLC): Provides high-resolution purification for a wide range of molecules.
-
Step 6: Characterization and Storage
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein concentration) and ~590 nm (for AF 594 concentration).
-
Store the purified conjugate at 4°C or -20°C, protected from light. For long-term storage, consider adding a cryoprotectant and aliquoting to avoid repeated freeze-thaw cycles.
Application Example: Labeling a Ligand for G-Protein Coupled Receptor (GPCR) Studies
Fluorescently labeled ligands are invaluable tools for studying GPCR signaling, allowing for the visualization of receptor localization, trafficking, and ligand binding in living cells.[5][6]
GPCR Signaling Pathway
Troubleshooting
| Problem | Possible Cause | Suggestion |
| Low Labeling Efficiency | Inactive EDC due to hydrolysis. | Use fresh, high-quality EDC and prepare solutions immediately before use. Store EDC desiccated at -20°C.[6] |
| Incorrect pH for activation or coupling. | Verify the pH of your buffers. Use MES for activation (pH 4.5-6.0) and a phosphate or bicarbonate buffer for coupling (pH 7.0-8.5).[2] | |
| Presence of amine-containing buffers. | Ensure all buffers are free of primary amines like Tris or glycine, which will compete with the target molecule.[6] | |
| Precipitation of Target Molecule | High concentration of EDC or organic solvent. | Reduce the molar excess of EDC. Minimize the amount of DMF or DMSO used to dissolve the dye. |
| Protein instability at reaction pH. | Perform a buffer exchange to ensure the protein is soluble and stable at the required pH values. | |
| High Background/Non-specific Labeling | Inefficient quenching. | Ensure complete quenching of unreacted NHS-esters by adding a sufficient concentration of Tris or glycine. |
| Inadequate purification. | Optimize the purification method to effectively remove all unreacted dye. |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. lumiprobe.com [lumiprobe.com]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Using AF 594 Carboxylic Acid in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing AF 594 carboxylic acid, a bright and photostable red fluorescent dye, in flow cytometry applications. This document covers the spectral properties of the dye, protocols for antibody conjugation, cell staining, and data analysis, making it an essential resource for researchers in immunology, oncology, and drug discovery.
Introduction to this compound
Alexa Fluor 594 (AF 594) is a member of the Alexa Fluor family of dyes, known for their superior brightness and photostability compared to traditional fluorophores like Texas Red.[1][2] The carboxylic acid form of AF 594 is a non-reactive version of the dye. It can be used as a reference standard in experiments or chemically activated to conjugate to primary amines on proteins, such as antibodies, for use in various fluorescence-based assays, including flow cytometry.[3] Its long-wavelength emission minimizes autofluorescence from biological samples, leading to improved signal-to-noise ratios.[3]
Data Presentation
Spectral Properties of AF 594
The spectral characteristics of AF 594 make it compatible with common laser lines available on most flow cytometers.
| Property | Value | Reference |
| Excitation Maximum | 590 nm | |
| Emission Maximum | 617 nm | |
| Molar Extinction Coefficient (ε) | 105,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield | 0.77 | |
| Recommended Laser Line | 561 nm or 594 nm | [4] |
Recommended Flow Cytometer Configuration
For optimal detection of the AF 594 signal, the following flow cytometer setup is recommended.
| Parameter | Recommendation |
| Excitation Laser | Yellow-Green (561 nm) or Red (594 nm) |
| Emission Filter | 610/20 BP or 620/15 BP |
| PMT Voltage | Adjust to place the negative population within the first decade of the log scale |
Experimental Protocols
Protocol for Antibody Conjugation with this compound
This protocol describes the activation of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) for conjugation to a primary antibody.
Materials:
-
This compound
-
Primary antibody (free of amine-containing buffers like Tris)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5
-
Purification column (e.g., Sephadex G-25) or dialysis cassette (10K MWCO)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare the Antibody:
-
Dialyze the antibody against PBS to remove any amine-containing buffers.
-
Adjust the antibody concentration to 1-2 mg/mL in PBS.
-
-
Activate this compound:
-
Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
In a separate tube, dissolve EDC and NHS in Activation Buffer to a concentration of 10 mg/mL each.
-
Immediately before use, mix equal volumes of the EDC and NHS solutions.
-
Add a 10-fold molar excess of the EDC/NHS mixture to the this compound solution.
-
Incubate for 15-30 minutes at room temperature in the dark to form the NHS-ester.
-
-
Conjugation Reaction:
-
Add the activated AF 594 NHS-ester to the antibody solution. A common starting point is a 10:1 molar ratio of dye to antibody.
-
Adjust the pH of the reaction mixture to 8.3 by adding Coupling Buffer.
-
Incubate for 1-2 hours at room temperature in the dark with gentle stirring.
-
-
Quench the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 100 mM.
-
Incubate for 1 hour at room temperature.
-
-
Purify the Conjugate:
-
Separate the AF 594-conjugated antibody from unreacted dye using a purification column or dialysis against PBS.
-
-
Characterize the Conjugate:
-
Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm and 594 nm.
-
Protocol for Cell Surface Staining
This protocol outlines the steps for staining cell surface antigens using an AF 594-conjugated primary antibody.
Materials:
-
Cells in suspension (e.g., peripheral blood mononuclear cells, cultured cells)
-
AF 594-conjugated primary antibody
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
FACS tubes (5 mL polystyrene round-bottom tubes)
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them once with cold Flow Cytometry Staining Buffer.
-
Resuspend the cells to a concentration of 1 x 10⁷ cells/mL in staining buffer.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into each FACS tube.
-
Add the AF 594-conjugated primary antibody at a predetermined optimal concentration.
-
Vortex gently and incubate for 20-30 minutes at 4°C in the dark.[5]
-
-
Wash:
-
Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C.[6]
-
Decant the supernatant.
-
Repeat the wash step twice.
-
-
Resuspension and Analysis:
-
Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Analyze the samples on a flow cytometer as soon as possible.
-
Protocol for Intracellular Staining
For detecting intracellular targets, a fixation and permeabilization step is required before staining.
Materials:
-
All materials from the cell surface staining protocol.
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Saponin or 0.1% Triton X-100 in PBS)
Procedure:
-
Cell Preparation and Surface Staining (if applicable):
-
Follow steps 1 and 2 of the cell surface staining protocol if you are co-staining for surface markers.
-
-
Fixation:
-
After surface staining (if performed), wash the cells once.
-
Resuspend the cells in 100 µL of Fixation Buffer.
-
Incubate for 15-20 minutes at room temperature.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
-
Permeabilization and Intracellular Staining:
-
Resuspend the fixed cells in 100 µL of Permeabilization Buffer.
-
Add the AF 594-conjugated antibody for the intracellular target.
-
Incubate for 30-60 minutes at room temperature or 4°C in the dark.
-
-
Wash and Analysis:
-
Wash the cells twice with Permeabilization Buffer.
-
Resuspend the cells in 300-500 µL of Flow Cytometry Staining Buffer.
-
Analyze on a flow cytometer.
-
Mandatory Visualizations
Caption: Experimental workflow from antibody conjugation to data analysis.
Caption: Example signaling pathway for intracellular flow cytometry analysis.
Data Analysis
The analysis of flow cytometry data involves a series of steps to identify and quantify the cell population of interest.
-
Gating Strategy:
-
Forward Scatter (FSC) vs. Side Scatter (SSC): Gate on the cell population of interest to exclude debris and dead cells. FSC is proportional to cell size, while SSC relates to internal complexity or granularity.[7]
-
Singlet Gating: Use FSC-A vs. FSC-H or SSC-A vs. SSC-W to exclude cell doublets and aggregates.
-
Fluorescence Gating: Use a histogram to visualize the AF 594 signal intensity. Set a gate on the positive population based on an unstained or isotype control.[8]
-
-
Quantification:
-
Percentage of Positive Cells: Determine the percentage of cells that fall within the positive gate.
-
Mean Fluorescence Intensity (MFI): Calculate the MFI of the positive population, which is proportional to the number of binding sites.
-
Applications in Drug Development
Flow cytometry using AF 594-conjugated antibodies is a powerful tool in various stages of drug discovery and development.
-
Target Identification and Validation: Confirm the expression of a drug target on specific cell populations.
-
Compound Screening: Screen for compounds that modulate the expression of a cell surface or intracellular marker.[9]
-
Pharmacodynamic (PD) Biomarkers: Measure target engagement and downstream signaling effects of a drug in preclinical and clinical samples.
-
Immunophenotyping: Characterize immune cell subsets in response to immunotherapies.[10]
-
Cell Cycle Analysis: In combination with DNA dyes, AF 594 can be used to analyze the effects of drugs on cell cycle progression.
By following these detailed protocols and guidelines, researchers can effectively utilize this compound for sensitive and reliable multi-parameter flow cytometry analysis, advancing research and drug development efforts.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Alexa Fluor® 594 Conjugated Antibodies | Cell Signaling Technology [cellsignal.com]
- 4. bosterbio.com [bosterbio.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. sdu.dk [sdu.dk]
- 7. docs.abcam.com [docs.abcam.com]
- 8. fortislife.com [fortislife.com]
- 9. colibri-cytometry.com [colibri-cytometry.com]
- 10. Flow Cytometry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: AF 594 Carboxylic Acid for Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF 594 carboxylic acid is a bright, photostable, and water-soluble fluorescent dye with a red emission spectrum. Structurally identical to Alexa Fluor 594, it offers exceptional performance in fluorescence microscopy and other fluorescence-based detection methods. While the free carboxylic acid form is not cell-permeable, it serves as a versatile tool for fluorescently labeling a wide range of biomolecules, including proteins, antibodies, and peptides, through its carboxyl group. Once conjugated to a molecule of interest, AF 594 can be used to visualize dynamic cellular processes in real-time within a live-cell environment. Its high quantum yield and resistance to photobleaching make it particularly well-suited for long-term imaging experiments.[1][2][3] This document provides detailed protocols for the conjugation of this compound to proteins and the subsequent application of these conjugates in live-cell imaging.
Properties of this compound
AF 594 exhibits robust and reliable fluorescence across a broad range of pH values (pH 4-10).[1] Its spectral properties are well-separated from commonly used green and far-red fluorophores, making it an excellent choice for multicolor imaging experiments.[1][4]
| Property | Value | Reference |
| Excitation Maximum (λex) | 590 nm | [1][2][5] |
| Emission Maximum (λem) | 617 nm | [2][5] |
| Molar Extinction Coefficient (ε) | ~73,000 cm⁻¹M⁻¹ | [2] |
| Fluorescence Quantum Yield (Φ) | ~0.66 | [2] |
| Recommended Laser Lines | 561 nm or 594 nm | [3] |
| Common Filter Set | 630/69 nm | [3] |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Protein via Amine Coupling
This protocol describes the covalent labeling of a protein with this compound using a carbodiimide-mediated reaction that targets primary amines (e.g., lysine residues) on the protein.
Materials:
-
This compound
-
Protein of interest (e.g., antibody, purified protein) in an amine-free buffer (e.g., PBS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Conjugation buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching buffer: 1 M Tris-HCl, pH 8.5
-
Desalting column or dialysis tubing for purification
-
DMSO (for dissolving dye, EDC, and NHS)
Procedure:
-
Prepare Protein: Dissolve the protein of interest in the conjugation buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) as they will compete for the reaction.
-
Prepare Reagents:
-
Dissolve this compound in DMSO to a concentration of 10 mg/mL.
-
Immediately before use, prepare a 10 mg/mL solution of EDC in anhydrous DMSO.
-
Immediately before use, prepare a 10 mg/mL solution of NHS in anhydrous DMSO.
-
-
Activate Carboxylic Acid:
-
Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the dissolved this compound.
-
Incubate at room temperature for 15-30 minutes in the dark to form the NHS ester.
-
-
Conjugation Reaction:
-
Add the activated AF 594-NHS ester solution to the protein solution. The optimal molar ratio of dye to protein will need to be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is recommended.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quench Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes at room temperature.
-
Purify Conjugate: Remove unconjugated dye by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Characterize Conjugate: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and 590 nm (for AF 594).
Protocol 2: Live-Cell Imaging with AF 594-Labeled Proteins
This protocol provides a general guideline for imaging live cells with a protein that has been fluorescently labeled with AF 594.
Materials:
-
AF 594-labeled protein (from Protocol 1)
-
Live cells cultured on glass-bottom dishes or chamber slides
-
Appropriate cell culture medium (phenol red-free medium is recommended to reduce background fluorescence)
-
Live-cell imaging solution (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Confocal or widefield fluorescence microscope equipped with appropriate lasers and filters for AF 594 imaging.
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.
-
Labeling:
-
Replace the culture medium with fresh, pre-warmed medium containing the AF 594-labeled protein at the desired final concentration. The optimal concentration will depend on the protein and cell type and should be determined empirically (a starting range of 1-10 µg/mL is suggested).
-
Incubate the cells for the desired period to allow for protein uptake or binding. Incubation times can range from 15 minutes to several hours, depending on the biological process being studied.
-
-
Washing: Gently wash the cells 2-3 times with pre-warmed live-cell imaging solution to remove unbound fluorescent protein and reduce background fluorescence.
-
Imaging:
-
Mount the cells on the microscope stage, ensuring they are maintained at 37°C and 5% CO₂.
-
Excite the sample using a 561 nm or 594 nm laser line.
-
Collect the emission using a filter set appropriate for AF 594 (e.g., 630/69 nm bandpass filter).
-
To minimize phototoxicity, use the lowest possible laser power and exposure time that provides a sufficient signal-to-noise ratio.[6]
-
Acquire time-lapse images to observe the dynamic processes of interest.
-
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow: From Conjugation to Live-Cell Imaging
Caption: Workflow for labeling a protein with AF 594 and its use in live-cell imaging.
Generalized Signaling Pathway: Ligand-Receptor Interaction
Caption: Visualizing ligand-receptor binding as part of a signaling pathway using an AF 594-labeled ligand.
References
- 1. Alexa Fluor 594 Dye | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. Alexa Fluor® 594 Conjugated Antibodies | Cell Signaling Technology [cellsignal.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. lumiprobe.com [lumiprobe.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
AF 594 Carboxylic Acid and its Conjugates as Neuronal Tracers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alexa Fluor 594 (AF 594) is a bright, photostable, and red-fluorescent dye that has become an invaluable tool in neuroscience for neuronal tracing. While AF 594 carboxylic acid itself is generally non-reactive and serves as a reference standard, its true utility as a neuronal tracer is realized when conjugated to carrier molecules that are actively transported by neurons. This document provides detailed application notes and protocols for the use of AF 594 conjugated to Cholera Toxin Subunit B (CTB), dextrans, and biocytin for anterograde, retrograde, and intracellular neuronal tracing.
Core Concepts in Neuronal Tracing with AF 594 Conjugates
Neuronal tracing with AF 594 conjugates relies on the active transport mechanisms within neurons to map their connections. The choice of conjugate determines the direction of transport and the type of information obtained.
-
Retrograde Tracing: Tracers are taken up by axon terminals and transported back to the cell body (soma). This method is used to identify the neurons that project to a specific area. AF 594-CTB is a highly sensitive and reliable retrograde tracer.[1][2]
-
Anterograde Tracing: Tracers are taken up by the cell body and transported "forward" along the axon to the terminals. This method is used to map the projections from a specific population of neurons to their target areas. AF 594-dextrans are commonly used for anterograde tracing.
-
Intracellular Filling: A tracer is introduced directly into a single neuron, typically via a micropipette during electrophysiological recording. This technique provides a detailed morphological reconstruction of the entire neuron, including its dendritic and axonal arborizations. AF 594-biocytin is an excellent tool for this purpose.
Properties and Applications of AF 594 Neuronal Tracer Conjugates
| Property | AF 594 - Cholera Toxin B (CTB) | AF 594 - Dextran | AF 594 - Biocytin |
| Primary Application | Retrograde Tracing | Anterograde & Retrograde Tracing | Intracellular Filling & Morphological Analysis |
| Transport Direction | Primarily Retrograde | Anterograde and/or Retrograde (depending on MW) | Anterograde and Retrograde from the filling site |
| Key Features | High sensitivity and specificity for retrograde transport.[1][2] | Versatile for both anterograde and retrograde tracing. Different molecular weights (MW) are available for different applications. | Allows for detailed morphological reconstruction of single neurons. Can be combined with immunohistochemistry. |
| Common MW | N/A | 3,000 MW, 10,000 MW | N/A |
| Typical Survival Time | 3 - 14 days | 3 - 14 days | N/A (fixed tissue) |
| Fixability | Yes | Yes (amine-fixable versions) | Yes |
| Signal Amplification | Direct fluorescence is typically strong. | Direct fluorescence. | Can be amplified with streptavidin conjugates. |
Experimental Protocols
Protocol 1: Retrograde Tracing with AF 594-CTB
This protocol describes the use of AF 594-conjugated Cholera Toxin Subunit B (AF 594-CTB) for retrograde tracing of neuronal projections.
Materials:
-
AF 594-CTB conjugate
-
Sterile saline or phosphate-buffered saline (PBS)
-
Stereotaxic apparatus
-
Microsyringe or glass micropipette
-
Anesthetic
-
Perfusion solutions (saline, paraformaldehyde)
-
Vibratome or cryostat
-
Fluorescence microscope
Procedure:
-
Tracer Preparation: Reconstitute lyophilized AF 594-CTB in sterile saline or PBS to a final concentration of 0.1% - 0.5% (w/v). Centrifuge the solution briefly to pellet any undissolved particles.
-
Animal Surgery and Injection:
-
Anesthetize the animal and mount it in a stereotaxic apparatus.
-
Perform a craniotomy to expose the brain region of interest.
-
Lower a microsyringe or glass micropipette filled with the AF 594-CTB solution to the target coordinates.
-
Inject a small volume (e.g., 50-200 nL) of the tracer solution slowly over several minutes to minimize tissue damage and ensure a discrete injection site.
-
After the injection, leave the pipette in place for an additional 5-10 minutes to prevent backflow.
-
Slowly retract the pipette, suture the incision, and allow the animal to recover.
-
-
Survival Period: Allow a survival period of 3 to 14 days for the tracer to be transported retrogradely to the cell bodies. The optimal time should be determined empirically for the specific neuronal pathway under investigation. A 3-7 day window is often optimal for clear and complete labeling.
-
Tissue Processing:
-
Deeply anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA) in PBS.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain in a series of sucrose solutions (e.g., 15% and 30%) in PBS.
-
Section the brain on a vibratome or cryostat at 30-50 µm thickness.
-
-
Imaging:
-
Mount the sections on glass slides and coverslip with an aqueous mounting medium.
-
Visualize the retrogradely labeled neurons using a fluorescence microscope equipped with appropriate filters for AF 594 (Excitation/Emission: ~590/617 nm).
-
Expected Results:
Bright red fluorescence will be observed in the cell bodies of neurons that project to the injection site. The morphology of the labeled neurons, including their dendrites, should be clearly visible.
Caption: Workflow for retrograde neuronal tracing with AF 594-CTB.
Protocol 2: Anterograde Tracing with AF 594-Dextran
This protocol outlines the use of AF 594-conjugated dextran for anterograde tracing of neuronal projections.
Materials:
-
AF 594-dextran (amine-fixable, 10,000 MW is commonly used for anterograde tracing)
-
Sterile saline or PBS
-
Stereotaxic apparatus
-
Microsyringe or iontophoresis system
-
Anesthetic
-
Perfusion solutions (saline, paraformaldehyde)
-
Vibratome or cryostat
-
Fluorescence microscope
Procedure:
-
Tracer Preparation: Dissolve the AF 594-dextran in sterile saline or PBS to a final concentration of 5-10% (w/v).
-
Animal Surgery and Injection:
-
Follow the same surgical procedures as for retrograde tracing.
-
Pressure Injection: Inject a small volume (e.g., 20-100 nL) of the dextran solution into the target region.
-
Iontophoretic Injection: For more localized delivery, use iontophoresis. Fill a glass micropipette with the dextran solution and apply positive current (e.g., 1-5 µA, 7 seconds on/7 seconds off for 10-15 minutes).
-
-
Survival Period: Allow a survival period of 3 to 14 days for anterograde transport to occur. The optimal time will depend on the length of the pathway being studied.
-
Tissue Processing: Follow the same perfusion, post-fixation, and sectioning procedures as described in Protocol 1.
-
Imaging: Visualize the anterogradely labeled axons and terminals using a fluorescence microscope with the appropriate filter set for AF 594.
Expected Results:
Fine, varicose fibers representing the axonal projections from the injected neurons will be brightly labeled in the target regions.
Caption: Workflow for anterograde neuronal tracing with AF 594-Dextran.
Protocol 3: Intracellular Filling with AF 594-Biocytin
This protocol is for the detailed morphological analysis of a single neuron by intracellular filling with AF 594-biocytin during whole-cell patch-clamp recording.
Materials:
-
AF 594-biocytin
-
Internal solution for patch-clamp recording
-
Patch-clamp electrophysiology setup with fluorescence imaging capabilities
-
Vibratome for live slicing
-
Fixative (e.g., 4% PFA in PBS)
-
Streptavidin-conjugated fluorophores (optional, for signal amplification)
-
Confocal microscope
Procedure:
-
Tracer Preparation: Add AF 594-biocytin to the intracellular recording solution at a concentration of 0.1% - 0.5% (w/v).
-
Slice Preparation and Recording:
-
Prepare acute brain slices (250-350 µm thick) from the animal.
-
Under visual guidance (e.g., DIC microscopy), obtain a whole-cell patch-clamp recording from a target neuron.
-
Allow the AF 594-biocytin to diffuse from the patch pipette into the neuron for at least 15-20 minutes. The filling can be monitored by brief fluorescent illumination.
-
-
Cellular Fixation:
-
After recording, carefully retract the pipette to maintain the cell's integrity.
-
Fix the slice by immersion in 4% PFA in PBS for at least 2 hours at room temperature or overnight at 4°C.
-
-
Signal Visualization (and Amplification):
-
Rinse the slice in PBS.
-
The direct fluorescence of AF 594-biocytin is often sufficient for visualization.
-
For signal amplification, the slice can be incubated with a streptavidin-conjugated fluorophore (e.g., Streptavidin-Alexa Fluor 594) to enhance the signal.
-
-
Imaging:
-
Mount the slice on a slide.
-
Image the filled neuron using a confocal microscope to acquire high-resolution Z-stacks for 3D reconstruction.
-
Expected Results:
A single neuron will be brightly labeled in red, revealing its complete morphology, including the soma, dendritic tree with spines, and the axonal arborization.
Caption: Workflow for intracellular filling of a neuron with AF 594-Biocytin.
Troubleshooting and Considerations
-
Weak Labeling: Increase the concentration of the tracer, the injection volume, or the survival time. For biocytin, consider signal amplification.
-
Excessive Diffusion at Injection Site: Reduce the injection volume and inject more slowly. For anterograde tracing, consider using iontophoresis for a more confined injection.
-
High Background: Ensure adequate perfusion and fixation. Use appropriate mounting media to reduce background fluorescence.
-
Photobleaching: AF 594 is relatively photostable, but prolonged exposure to high-intensity light should be avoided. Use an anti-fade agent in the mounting medium.
Conclusion
This compound, through its conjugation to molecules like CTB, dextrans, and biocytin, provides a versatile and powerful platform for neuronal tracing. The choice of the conjugate is dictated by the experimental question, whether it is to identify inputs to a brain region, map outputs from a neuronal population, or delineate the intricate morphology of a single neuron. By following the detailed protocols and considering the key parameters, researchers can effectively utilize these fluorescent tracers to unravel the complex circuitry of the nervous system.
References
Troubleshooting & Optimization
AF594 Labeling Efficiency Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during Alexa Fluor 594 (AF594) antibody labeling experiments, specifically addressing low labeling efficiency.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My AF594 labeling efficiency is very low, resulting in a low Degree of Labeling (DOL). What are the potential causes?
Low labeling efficiency is a common issue that can arise from several factors throughout the experimental process. The primary causes can be categorized into four main areas: issues with the antibody, problems with the AF594 dye, suboptimal reaction conditions, and inefficient purification.
A systematic approach to troubleshooting involves evaluating each of these areas to identify and resolve the underlying problem. A visual troubleshooting guide is provided below to help navigate this process.
// Nodes start [label="Low AF594 Labeling Efficiency\n(Low DOL)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; check_antibody [label="1. Evaluate Antibody Quality & Buffer", fillcolor="#FBBC05", fontcolor="#202124"]; check_dye [label="2. Verify AF594 Dye Integrity", fillcolor="#FBBC05", fontcolor="#202124"]; check_reaction [label="3. Assess Labeling Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; check_purification [label="4. Review Purification & DOL Calculation", fillcolor="#FBBC05", fontcolor="#202124"];
// Antibody Issues antibody_concentration [label="Concentration < 1 mg/mL?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; antibody_buffer [label="Amine-containing buffer\n(Tris, Glycine)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; antibody_purity [label="Purity < 95% or contains\nstabilizers (BSA)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
// Dye Issues dye_storage [label="Improper storage\n(moisture, light)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; dye_age [label="Expired or old dye?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; dye_dissolving [label="Incomplete dissolution\nin anhydrous DMSO/DMF?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
// Reaction Issues reaction_ph [label="pH outside 8.0-8.5 range?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; reaction_ratio [label="Incorrect dye:antibody\nmolar ratio?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; reaction_time_temp [label="Suboptimal time/\ntemperature?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
// Purification Issues purification_method [label="Inefficient removal\nof free dye?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; dol_calculation [label="Incorrect DOL calculation?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
// Solutions solution_concentrate [label="Concentrate Ab to\n1-2 mg/mL", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; solution_buffer_exchange [label="Buffer exchange into\nPBS or bicarbonate buffer", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; solution_purify_ab [label="Purify antibody", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; solution_new_dye [label="Use fresh, properly\nstored dye", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; solution_dissolve_dye [label="Ensure complete dissolution\nin anhydrous solvent", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; solution_adjust_ph [label="Adjust pH to 8.3 with\nsodium bicarbonate", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; solution_optimize_ratio [label="Optimize molar ratio\n(see tables)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; solution_optimize_reaction [label="Incubate for 1-2h at RT\nor overnight at 4°C", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; solution_optimize_purification [label="Use appropriate size\nexclusion column", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; solution_recalculate_dol [label="Verify parameters in\nDOL calculation", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box];
// Connections start -> check_antibody; start -> check_dye; start -> check_reaction; start -> check_purification;
check_antibody -> antibody_concentration; check_antibody -> antibody_buffer; check_antibody -> antibody_purity; antibody_concentration -> solution_concentrate [label="Yes"]; antibody_buffer -> solution_buffer_exchange [label="Yes"]; antibody_purity -> solution_purify_ab [label="Yes"];
check_dye -> dye_storage; check_dye -> dye_age; check_dye -> dye_dissolving; dye_storage -> solution_new_dye [label="Yes"]; dye_age -> solution_new_dye [label="Yes"]; dye_dissolving -> solution_dissolve_dye [label="Yes"];
check_reaction -> reaction_ph; check_reaction -> reaction_ratio; check_reaction -> reaction_time_temp; reaction_ph -> solution_adjust_ph [label="Yes"]; reaction_ratio -> solution_optimize_ratio [label="Yes"]; reaction_time_temp -> solution_optimize_reaction [label="Yes"];
check_purification -> purification_method; check_purification -> dol_calculation; purification_method -> solution_optimize_purification [label="Yes"]; dol_calculation -> solution_recalculate_dol [label="Yes"]; }
Figure 1. Troubleshooting decision tree for low AF594 labeling efficiency.
A. Antibody-Related Issues
Q2: How does antibody concentration affect AF594 labeling?
Antibody concentration is a critical factor for efficient labeling.[1][2] Dilute protein solutions (≤1 mg/mL) will not label efficiently.[1][3] The ideal concentration for most labeling protocols is between 1-2 mg/mL.[1][4] If your antibody concentration is too low, the labeling efficiency will be significantly reduced.[4] Conversely, if the concentration is too high, it may require dilution.[1]
Q3: Can the buffer my antibody is stored in interfere with the labeling reaction?
Yes, the composition of the antibody storage buffer is crucial. Buffers containing primary amines, such as Tris or glycine, will compete with the primary amines on the antibody for reaction with the AF594 NHS ester, thereby reducing labeling efficiency.[1][5] It is essential to remove these interfering substances before starting the labeling reaction.[1] Similarly, ammonium ions in the buffer will also inhibit the reaction.[1]
Recommended Action: If your antibody is in an incompatible buffer, perform a buffer exchange into an amine-free buffer like Phosphate-Buffered Saline (PBS) or 0.1 M sodium bicarbonate, pH 8.3, using methods such as dialysis or spin columns.[1][6]
Q4: Does the purity of my antibody matter?
Absolutely. The presence of other proteins, such as bovine serum albumin (BSA) or gelatin, which are often added as stabilizers, will compete with your target antibody for the AF594 dye, leading to a lower DOL for your antibody of interest.[7] Impure antibodies, such as those in crude serum or ascites fluid, will not label well.[1][7] For optimal results, your antibody should have a purity of >95%.[7]
| Parameter | Recommendation | Rationale |
| Antibody Purity | > 95% pure | Impurities like BSA or other proteins will compete for the dye, reducing the labeling efficiency of the target antibody.[7] |
| Storage Buffer | Amine-free (e.g., PBS) | Buffers containing primary amines (Tris, glycine) will react with the NHS ester, inhibiting the labeling reaction.[1] |
B. AF594 Dye-Related Issues
Q5: How should I store and handle the AF594 NHS ester?
AF594 NHS ester is sensitive to moisture and light.[1] It should be stored at -20°C, desiccated, and protected from light.[1] Exposure to moisture can cause the NHS ester to hydrolyze, rendering it inactive and unable to react with the primary amines on the antibody.[8]
Recommended Action:
-
Always allow the vial of AF594 NHS ester to warm to room temperature before opening to prevent condensation.[1]
-
For best results, dissolve the dye in high-quality, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.[9] Do not store the dye in solution for extended periods.[9]
C. Reaction Condition-Related Issues
Q6: What is the optimal pH for the AF594 labeling reaction?
The reaction between an NHS ester and a primary amine is highly pH-dependent.[10] The optimal pH range for this reaction is between 8.0 and 8.5.[9][10] At a lower pH, the primary amines on the antibody will be protonated and less available for reaction. At a higher pH, the rate of hydrolysis of the NHS ester increases, which competes with the labeling reaction.[10]
Recommended Action: The reaction is typically carried out in a buffer at pH 8.3, such as 0.1 M sodium bicarbonate.[1][9]
Q7: How do I determine the correct dye-to-antibody molar ratio?
The optimal dye-to-antibody molar ratio (the number of dye molecules per antibody molecule) can vary depending on the antibody and the desired DOL. For IgG antibodies, an optimal DOL is typically between 2 and 6.[1] A ratio that is too low will result in under-labeling, while a ratio that is too high can lead to fluorescence quenching and potential antibody precipitation or loss of function.[11]
| Protein Molecular Weight (kDa) | Recommended Dye:Protein Molar Ratio for Optimal DOL |
| 12 | 5-10 |
| 25 | 7-15 |
| 50 | 10-20 |
| 75 | 10-20 |
| 150 (IgG) | 10-20 |
| 250 | 15-25 |
| Table adapted from similar data for other Alexa Fluor dyes.[12] |
Q8: What are the ideal incubation time and temperature for the reaction?
The labeling reaction is typically carried out for 1 to 2 hours at room temperature.[1][9] Alternatively, the reaction can be performed overnight at 4°C, which may help to minimize hydrolysis of the NHS ester.[10]
| Parameter | Recommended Range | Rationale |
| pH | 8.0 - 8.5 | Maximizes the reactivity of primary amines while minimizing hydrolysis of the NHS ester.[9][10] |
| Incubation Time | 1-2 hours at Room Temperature | Sufficient time for the labeling reaction to proceed to completion.[1][9] |
| Incubation Temperature | Room Temperature or 4°C | Room temperature is standard; 4°C can be used for longer incubations to reduce dye hydrolysis.[10] |
D. Purification and DOL Calculation Issues
Q9: How do I effectively remove unconjugated AF594 dye after the reaction?
It is crucial to remove all free, unconjugated dye from the labeled antibody solution. Failure to do so will lead to an overestimation of the DOL and can cause high background in downstream applications.[1] The most common method for purification is size-exclusion chromatography, using a resin such as Sephadex G-25.[9]
Q10: How is the Degree of Labeling (DOL) calculated?
The DOL is the average number of dye molecules conjugated to a single antibody molecule. It is determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (approximately 590 nm for AF594).
The formula for calculating the DOL is:
DOL = (Amax × εprotein) / [(A280 - (Amax × CF)) × εdye]
Where:
-
Amax is the absorbance of the conjugate at the absorbance maximum of AF594 (~590 nm).
-
A280 is the absorbance of the conjugate at 280 nm.
-
εprotein is the molar extinction coefficient of the protein at 280 nm (for IgG, this is typically ~203,000 M-1cm-1).[1]
-
εdye is the molar extinction coefficient of the AF594 dye at its absorbance maximum (~73,000 M-1cm-1).[1]
-
CF is the correction factor, which accounts for the dye's absorbance at 280 nm (for AF594, this is approximately 0.56).[1]
An inaccurate DOL calculation can be a source of error, so ensure you are using the correct extinction coefficients and correction factor for your specific antibody and dye.
| Parameter | Value for AF594 |
| Excitation Maximum | ~590 nm |
| Emission Maximum | ~617 nm |
| Molar Extinction Coefficient (ε) | ~73,000 cm-1M-1 |
| Correction Factor (CF at 280 nm) | ~0.56 |
| Data sourced from Thermo Fisher Scientific product literature.[1] |
Experimental Protocols
Detailed Protocol for AF594 Labeling of IgG Antibodies
This protocol is a general guideline for labeling IgG antibodies with AF594 NHS ester.
// Define Nodes start [label="Start: Antibody & Dye Preparation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_ab [label="1. Prepare Antibody\n(1-2 mg/mL in PBS)", fillcolor="#F1F3F4", fontcolor="#202124"]; adjust_ph [label="2. Adjust pH\nAdd 1/10 volume of 1M Sodium Bicarbonate (pH 8.3)", fillcolor="#FBBC05", fontcolor="#202124"]; prep_dye [label="3. Prepare AF594 NHS Ester\nDissolve in anhydrous DMSO/DMF", fillcolor="#FBBC05", fontcolor="#202124"]; reaction [label="4. Labeling Reaction\nCombine antibody and dye, incubate 1-2h at RT", fillcolor="#EA4335", fontcolor="#FFFFFF"]; purification [label="5. Purify Conjugate\nSize-exclusion chromatography (e.g., G-25 column)", fillcolor="#34A853", fontcolor="#FFFFFF"]; characterization [label="6. Characterize Conjugate\nMeasure A280 and A590, calculate DOL", fillcolor="#4285F4", fontcolor="#FFFFFF"]; storage [label="7. Store Conjugate\n4°C short-term, -20°C long-term", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="End: Labeled Antibody Ready for Use", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Define Edges start -> prep_ab; prep_ab -> adjust_ph; adjust_ph -> prep_dye; prep_dye -> reaction; reaction -> purification; purification -> characterization; characterization -> storage; storage -> end; }
Figure 2. General experimental workflow for AF594 antibody labeling.
Materials:
-
Purified IgG antibody (1-2 mg/mL in PBS, pH 7.2-7.4)
-
Alexa Fluor 594 NHS Ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
1 M Sodium Bicarbonate (NaHCO3), pH 8.3
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
Procedure:
-
Antibody Preparation:
-
Reaction Buffer Preparation:
-
Prepare a 1 M solution of sodium bicarbonate by dissolving 84 mg in 1 mL of deionized water. The pH should be approximately 8.3.[1]
-
-
Initiating the Labeling Reaction:
-
To your antibody solution, add 1/10th of the volume of the 1 M sodium bicarbonate solution to raise the pH to ~8.3. Mix gently.[1]
-
Allow the vial of AF594 NHS ester to warm to room temperature.
-
Prepare a stock solution of the AF594 NHS ester by dissolving it in anhydrous DMSO or DMF.
-
Add the desired molar excess of the dissolved AF594 dye to the pH-adjusted antibody solution. Mix gently by pipetting.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[1]
-
-
Purification of the Conjugate:
-
Prepare a size-exclusion chromatography column according to the manufacturer's instructions, equilibrating with PBS.
-
Apply the reaction mixture to the top of the column.
-
Elute the labeled antibody with PBS. The first colored fraction to elute will be the labeled antibody, followed by the smaller, unconjugated dye molecules.
-
Collect the fractions containing the labeled antibody.
-
-
Characterization and Storage:
-
Measure the absorbance of the purified conjugate at 280 nm and 590 nm.
-
Calculate the Degree of Labeling (DOL) using the formula provided above.
-
For short-term storage, keep the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store in aliquots at -20°C.[1]
-
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the right concentration of antibodies to use when labelling with fluorescent dyes? | AAT Bioquest [aatbio.com]
- 5. tools.thermofisher.cn [tools.thermofisher.cn]
- 6. lumiprobe.com [lumiprobe.com]
- 7. NHS ester protocol for labeling proteins [abberior.rocks]
- 8. fluidic.com [fluidic.com]
- 9. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Degree of labeling (DOL) step by step [abberior.rocks]
AF 594 Protein Conjugation Technical Support Center
Welcome to the technical support center for Alexa Fluor™ 594 (AF 594) protein conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for successful labeling experiments. Here you will find answers to frequently asked questions, a comprehensive troubleshooting guide, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer for AF 594 NHS ester conjugation?
A1: For optimal labeling with AF 594 NHS ester, your protein should be in a buffer free of primary amines and ammonium ions, as these will compete with the protein for reaction with the dye.[1][2][3] The recommended buffer is 0.1 M sodium bicarbonate at a pH of 8.3.[1][4] Phosphate-buffered saline (PBS) at pH 7.2-7.5 is also commonly used, but the addition of sodium bicarbonate is necessary to raise the pH to the optimal range of 8.0-9.0 for the reaction to proceed efficiently.[1][2][4][5] Buffers like Tris or glycine are unsuitable and must be removed by dialysis or buffer exchange prior to labeling.[1][2]
Q2: What is the ideal protein concentration for labeling?
A2: A protein concentration of 1-2 mg/mL is generally recommended for efficient labeling.[1][2][6] Concentrations below 1 mg/mL will label less efficiently and may require adjusting the dye-to-protein molar ratio to achieve the desired degree of labeling.[1][6] Dilute protein solutions also make the removal of unconjugated dye more challenging.[1]
Q3: What is the recommended dye-to-protein molar ratio?
A3: The optimal molar ratio of dye to protein varies depending on the protein and its number of available primary amines. A good starting point for antibodies (IgGs) is a 10:1 to 20:1 molar ratio of AF 594 NHS ester to protein.[6] For other proteins, it's recommended to test a range of ratios (e.g., 10:1 to 40:1) to determine the optimal condition empirically.[6]
Q4: How do I remove unconjugated AF 594 dye after the reaction?
A4: The most common and effective method for removing free dye is size exclusion chromatography, using desalting columns like Sephadex G-25 or Zeba™ Spin Desalting Columns.[6][7] These columns efficiently separate the larger labeled protein from the smaller, unconjugated dye molecules.[7] Extensive dialysis is another option, particularly for larger reaction volumes.[1][8] Inefficient removal of free dye can lead to an overestimation of the degree of labeling.[1]
Q5: What is the Degree of Labeling (DOL) and why is it important?
A5: The Degree of Labeling (DOL), or dye-to-protein ratio, is the average number of dye molecules conjugated to a single protein molecule.[9][10] It is a critical parameter for ensuring experimental reproducibility and optimal fluorescence.[11][12] Under-labeling (DOL < 2 for antibodies) can result in a weak signal, while over-labeling (DOL > 10 for antibodies) can lead to fluorescence quenching and protein precipitation.[9][11][13] For most antibodies, an optimal DOL is between 2 and 10.[11]
Q6: How should I store my AF 594-conjugated protein?
A6: Store the labeled protein at 4°C, protected from light.[1][2] For long-term storage, it is recommended to divide the conjugate into single-use aliquots and freeze them at -20°C or below.[1][2][4] Avoid repeated freeze-thaw cycles.[1][2] If the final protein concentration is below 1 mg/mL, adding a stabilizing protein like bovine serum albumin (BSA) to a final concentration of 1-10 mg/mL can prevent degradation.[1][2]
Troubleshooting Guide
This section addresses common issues encountered during AF 594 protein conjugation.
| Problem | Potential Cause | Recommended Solution |
| Low or No Labeling (Low DOL) | Presence of primary amines in the buffer (e.g., Tris, glycine, ammonium ions) | Dialyze or use a desalting column to exchange the protein into an amine-free buffer like PBS or 0.1 M sodium bicarbonate, pH 8.3.[1][2] |
| Incorrect reaction pH (too low) | Ensure the pH of the reaction mixture is between 8.0 and 9.0 by adding 1/10th volume of 1 M sodium bicarbonate.[1][2][4] | |
| Low protein concentration (< 1 mg/mL) | Concentrate the protein to at least 1 mg/mL. If not possible, increase the molar ratio of dye to protein.[1][6] | |
| Hydrolyzed/inactive NHS ester dye | Prepare the dye stock solution in anhydrous DMSO immediately before use. Protect the reactive dye from moisture.[1][3][14] | |
| Insufficient dye-to-protein ratio | Increase the molar excess of the AF 594 NHS ester in the reaction.[1][6] | |
| Protein Precipitation During or After Labeling | Over-labeling (High DOL) | Reduce the dye-to-protein molar ratio in the labeling reaction. High degrees of labeling can increase the hydrophobicity of the protein, leading to aggregation.[15] |
| Use of organic solvent to dissolve dye | While DMSO is necessary, minimize the volume added to the aqueous protein solution to prevent denaturation.[15] | |
| Buffer pH is at the protein's isoelectric point (pI) | Adjust the buffer pH to be at least one unit away from the protein's pI.[6] | |
| Low Fluorescence Signal of Conjugate | Over-labeling leading to self-quenching | A very high DOL can cause fluorescence quenching.[11][13] Determine the DOL and optimize the labeling ratio to a lower value. |
| Inefficient removal of free dye | Unbound dye does not contribute to the specific signal. Purify the conjugate thoroughly using size exclusion chromatography or dialysis.[1][8] | |
| Inaccurate DOL Calculation | Presence of unconjugated dye | Free dye absorbs light and will lead to an artificially high DOL value.[1][16] Ensure complete removal of all unbound dye before measuring absorbance. |
| Incorrect extinction coefficients or correction factor | Use the correct molar extinction coefficient for your specific protein and for AF 594 (approx. 90,000 cm⁻¹M⁻¹ at 590 nm) and the appropriate correction factor at 280 nm.[4] |
Experimental Protocols & Workflows
Visualizing the AF 594 NHS Ester Conjugation Workflow
The following diagram outlines the key steps for a successful protein conjugation experiment using an amine-reactive AF 594 NHS ester.
Caption: Workflow for AF 594 NHS ester protein conjugation.
Protocol 1: AF 594 NHS Ester Conjugation to a Protein (e.g., IgG Antibody)
This protocol is optimized for labeling ~1 mg of an IgG antibody.
Materials:
-
Protein (antibody) in an amine-free buffer (e.g., PBS).
-
AF 594 NHS Ester.
-
Anhydrous dimethyl sulfoxide (DMSO).
-
1 M Sodium Bicarbonate (NaHCO₃), pH ~8.3.[1]
-
Size exclusion desalting column (e.g., Zeba™ Spin Desalting Column, 7K MWCO).
-
Reaction tubes.
Procedure:
-
Protein Preparation:
-
Reaction Setup:
-
In a reaction tube, add 50 µL of 1 M sodium bicarbonate to the 0.5 mL of protein solution to raise the pH. Mix gently.[1][2]
-
Immediately before use, dissolve the AF 594 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Add the calculated amount of AF 594 NHS ester solution to the protein solution. For a 15:1 molar ratio with a 150 kDa IgG, this would be approximately 8.8 µL of a 10 mg/mL solution.
-
-
Incubation:
-
Mix the reaction components thoroughly by gentle inversion or pipetting.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[1]
-
-
Purification:
-
Prepare a desalting column according to the manufacturer's instructions.
-
Apply the entire reaction mixture to the center of the resin bed.
-
Centrifuge the column to collect the purified, labeled protein. The smaller, unconjugated dye molecules will be retained in the column resin.
-
-
Analysis and Storage:
-
Determine the Degree of Labeling (see Protocol 2).
-
Store the purified conjugate as recommended in the FAQs.
-
Protocol 2: Determination of the Degree of Labeling (DOL)
This protocol uses UV-Visible spectrophotometry to calculate the DOL.[9][16]
Materials:
-
Purified AF 594-protein conjugate.
-
Spectrophotometer and UV-transparent cuvettes.
-
Conjugation buffer for use as a blank.
Procedure:
-
Measure Absorbance:
-
Calculate Protein Concentration:
-
The dye absorbs slightly at 280 nm, so a correction factor is needed. The correction factor (CF) for AF 594 is approximately 0.39 (A₂₈₀ / A₅₉₀ of the free dye).
-
The formula to calculate the molar concentration of the protein is: Protein Conc. (M) = [A₂₈₀ - (A₅₉₀ x CF)] / ε_protein
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (for a typical IgG, this is ~210,000 M⁻¹cm⁻¹).[4]
-
-
-
Calculate Dye Concentration:
-
The formula to calculate the molar concentration of the dye is: Dye Conc. (M) = A₅₉₀ / ε_dye
-
ε_dye is the molar extinction coefficient of AF 594 at 590 nm (~90,000 M⁻¹cm⁻¹).[4]
-
-
-
Calculate DOL:
-
The DOL is the ratio of the dye concentration to the protein concentration: DOL = Dye Conc. (M) / Protein Conc. (M)
-
Visualizing the Troubleshooting Logic
This diagram provides a decision-making workflow for troubleshooting low labeling efficiency.
Caption: Troubleshooting decision tree for low DOL results.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 7. researchgate.net [researchgate.net]
- 8. Addressing challenges in the removal of unbound dye from passively labelled extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. support.nanotempertech.com [support.nanotempertech.com]
- 10. Degree of labeling (DOL) step by step [abberior.rocks]
- 11. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. bidmc.org [bidmc.org]
- 15. researchgate.net [researchgate.net]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: AF 594 Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of AF 594 conjugates during their experiments.
Troubleshooting Guides
Problem: Precipitate Observed Immediately After Labeling Reaction
If you observe precipitation immediately following the conjugation of your protein with AF 594, it is crucial to assess the labeling conditions. The following guide will walk you through potential causes and solutions.
Q1: What are the most common causes of immediate precipitation after AF 594 conjugation?
A1: Immediate precipitation is often linked to several factors during the labeling reaction itself:
-
Incompatible Buffer Components: The presence of primary amines (e.g., Tris, glycine) in your protein buffer will compete with your protein for reaction with the AF 594 succinimidyl ester, reducing labeling efficiency and potentially causing aggregation.[1]
-
Incorrect pH of Reaction Buffer: The reaction between the succinimidyl ester of AF 594 and primary amines on the protein is most efficient at a slightly alkaline pH of ~8.3.[1][2] A suboptimal pH can lead to inefficient labeling and aggregation.
-
High Degree of Labeling (DOL): Attaching too many hydrophobic AF 594 molecules to a single protein can increase the overall hydrophobicity of the conjugate, leading to aggregation and precipitation.[3]
-
Low Protein Purity: The presence of other proteins or contaminants in your sample can interfere with the labeling reaction and contribute to precipitation.
-
High Protein Concentration: While a certain concentration is required for efficient labeling, excessively high concentrations can increase the likelihood of intermolecular interactions and aggregation.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immediate AF 594 conjugate precipitation.
Problem: Precipitate Observed During Storage
Precipitation that occurs over time during storage is typically due to suboptimal storage conditions or inherent instability of the conjugate.
Q2: My AF 594 conjugate precipitated during storage at 4°C. What could be the cause?
A2: Several factors can contribute to precipitation during storage:
-
Inappropriate Storage Buffer: The pH and ionic strength of the storage buffer are critical for maintaining the solubility of the conjugate. A pH far from the isoelectric point of the protein is generally preferred.
-
Low Conjugate Concentration: Dilute protein solutions (<1 mg/mL) are more prone to denaturation and precipitation.[1]
-
Microbial Growth: Contamination with microbes can lead to degradation and precipitation of the conjugate.
-
Oxidation: Exposure to light can cause photo-oxidation, leading to aggregation.
Q3: Is freezing my AF 594 conjugate at -20°C a good long-term storage strategy?
A3: For long-term storage, freezing at -20°C is recommended. However, it is crucial to avoid repeated freeze-thaw cycles, as this can denature the protein and cause precipitation.[1][2] It is best to aliquot the conjugate into single-use volumes before freezing. Adding a cryoprotectant like glycerol (up to 50%) can also help maintain stability during freezing.[5][6]
Frequently Asked Questions (FAQs)
Q4: What is the optimal buffer for labeling with AF 594?
A4: The ideal labeling buffer should be free of primary amines. Phosphate-buffered saline (PBS) at a pH of 7.2-7.5 is a common choice.[2] The pH is then raised to ~8.3 for the labeling reaction by adding sodium bicarbonate.[1][2]
Q5: What are the recommended storage conditions for AF 594 conjugates?
A5: For short-term storage (up to several months), store the conjugate at 4°C, protected from light.[1] For long-term storage, aliquot and freeze at -20°C.[1][2] Always protect the conjugate from light.
Q6: Should I add a stabilizing agent to my AF 594 conjugate?
A6: Adding a stabilizing agent like bovine serum albumin (BSA) at a concentration of 1-10 mg/mL is recommended, especially if your conjugate concentration is less than 1 mg/mL.[1] Glycerol can also be added as a stabilizer, particularly for frozen aliquots.[5][6]
Quantitative Data Summary
Table 1: Recommended Buffer Conditions for AF 594 Conjugation and Storage
| Parameter | Labeling Reaction | Storage (Short-term) | Storage (Long-term) |
| Buffer | Phosphate-Buffered Saline (PBS) or 0.1 M Sodium Bicarbonate | Phosphate-Buffered Saline (PBS) | PBS with cryoprotectant |
| pH | ~8.3 | 7.2 | 7.2 |
| Additives | 1/10 volume of 1 M Sodium Bicarbonate | 2 mM Sodium Azide (optional, for microbial inhibition)[1] | 50% Glycerol (optional, as a cryoprotectant)[5][6] |
| Amine Content | Must be free of primary amines (e.g., Tris, Glycine)[1] | N/A | N/A |
Table 2: Recommended Protein and Conjugate Concentrations
| Parameter | Recommended Range | Rationale |
| Protein Concentration for Labeling | 1 - 2 mg/mL[7] | Ensures efficient labeling. Lower concentrations can be inefficient. |
| Final Conjugate Concentration for Storage | > 0.5 mg/mL[7] | Higher concentrations are generally more stable. |
| Addition of Stabilizer (e.g., BSA) | 1 - 10 mg/mL | Recommended if conjugate concentration is < 1 mg/mL to prevent denaturation and surface adhesion.[1] |
Experimental Protocols
Protocol 1: Buffer Exchange into Amine-Free Buffer
This protocol describes how to remove primary amines from your protein solution prior to labeling using dialysis.
Materials:
-
Protein solution
-
Dialysis tubing with appropriate molecular weight cut-off (MWCO)
-
Dialysis buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2
-
Magnetic stir plate and stir bar
-
Dialysis clips
Procedure:
-
Prepare at least 1000-fold excess of dialysis buffer compared to your sample volume.
-
Wet the dialysis tubing in the dialysis buffer.
-
Load the protein solution into the dialysis tubing and secure with clips, ensuring no leaks.
-
Place the sealed tubing into the dialysis buffer on a magnetic stir plate and stir gently at 4°C.
-
Dialyze for at least 4 hours at 4°C.
-
Change the dialysis buffer and continue to dialyze for another 4 hours or overnight at 4°C.
-
Recover the protein solution from the dialysis tubing. The protein is now in an amine-free buffer and ready for conjugation.
Protocol 2: AF 594 Conjugation Reaction
This is a general protocol for labeling a protein with an AF 594 succinimidyl ester.
Materials:
-
Protein in amine-free buffer (e.g., PBS, pH 7.2) at 1-2 mg/mL
-
AF 594 succinimidyl ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
1 M Sodium Bicarbonate solution, pH ~8.3
-
Purification column (e.g., Sephadex G-25) to separate conjugate from free dye
Procedure:
-
Allow the AF 594 succinimidyl ester to warm to room temperature.
-
Prepare a stock solution of the AF 594 dye in anhydrous DMSO.
-
To your protein solution, add 1/10th volume of 1 M sodium bicarbonate to raise the pH to ~8.3.[1]
-
Add the desired molar excess of the reactive dye to the protein solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
After incubation, purify the conjugate from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS, pH 7.2).
-
Collect the colored fractions containing the labeled protein.
Conjugation Reaction Principle:
Caption: Principle of AF 594 succinimidyl ester conjugation to a protein.
References
Technical Support Center: AF 594 Photobleaching in Microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address photobleaching issues encountered when using AF 594 (Alexa Fluor™ 594) in microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is my AF 594 signal fading?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as AF 594, upon exposure to excitation light. This process leads to a loss of fluorescence.[1] The fading of your AF 594 signal is a direct result of this phenomenon, which is accelerated by high-intensity illumination and prolonged exposure times.
Q2: How does AF 594 photostability compare to other red fluorophores?
A2: AF 594 is known for its relatively high photostability compared to other red fluorophores, particularly Texas Red.[2] However, like all fluorophores, it is still susceptible to photobleaching under intense or prolonged illumination.
Q3: Can photobleaching affect my experimental results?
Q4: How can I distinguish between signal loss from photobleaching and a genuine biological event?
A4: To determine if signal loss is due to photobleaching, you can image a fixed control sample under the same illumination conditions as your experimental sample. If the signal fades in the fixed sample, photobleaching is occurring. You can also create a photobleaching curve by imaging a control region of your sample over time to quantify the rate of signal decay.
Q5: What are the key factors that influence the rate of AF 594 photobleaching?
A5: The primary factors include:
-
Excitation Light Intensity: Higher intensity light sources, such as lasers, accelerate photobleaching.
-
Duration of Exposure: The longer the sample is illuminated, the more photobleaching will occur.
-
Oxygen Concentration: The presence of molecular oxygen can increase the rate of photobleaching.
-
Local Environment: The chemical environment surrounding the fluorophore, including the mounting medium, can significantly impact its photostability.
Troubleshooting Guides
Problem: Rapid loss of AF 594 fluorescence signal during imaging.
This is a classic sign of significant photobleaching. Follow this troubleshooting guide to mitigate the issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for rapid AF 594 photobleaching.
Detailed Steps:
-
Optimize Imaging Parameters:
-
Reduce Excitation Intensity: Use the lowest laser power or light source intensity that provides an adequate signal-to-noise ratio. Neutral density filters can also be used to attenuate the excitation light.
-
Minimize Exposure Time: Decrease the camera exposure time or the pixel dwell time on a confocal microscope. For time-lapse experiments, increase the interval between image acquisitions.
-
Minimize Illumination Overhead: Ensure that the sample is only illuminated when the camera is actively acquiring an image. This is particularly important for live-cell imaging.[3]
-
-
Use an Antifade Mounting Medium:
-
For fixed samples, using a commercial antifade mounting medium is crucial. These reagents contain chemicals that scavenge for reactive oxygen species, thereby protecting the fluorophore.
-
Reagents such as ProLong™ Gold and ProLong™ Diamond have been shown to provide good protection for Alexa Fluor™ dyes, including AF 594.[4]
-
-
Consider Alternative Fluorophores:
-
If photobleaching remains a significant issue, consider using a more photostable fluorophore in the same spectral range if available for your application.
-
-
Strategies for Live-Cell Imaging:
-
Use Antioxidants: Supplementing the imaging medium with antioxidants like Trolox or ascorbic acid can help reduce phototoxicity and photobleaching.[5]
-
Control the Environment: Reducing the oxygen concentration in the imaging chamber can also decrease the rate of photobleaching.
-
Data Presentation
Table 1: Relative Photostability of AF 594 with Different Antifade Mountants
| Fluorophore | Antifade Mountant | Relative Photobleaching Resistance* |
| AF 594 | ProLong™ Glass | +++ |
| AF 594 | ProLong™ Diamond | +++ |
| AF 594 | ProLong™ Gold | +++ |
*Data sourced from Thermo Fisher Scientific product information. "+++" indicates that 80% or more of the initial signal intensity remained after 15 scans on a confocal microscope.[4]
Table 2: Spectroscopic Properties of AF 594
| Property | Value |
| Excitation Maximum | 590 nm |
| Emission Maximum | 617 nm |
| Molar Extinction Coefficient (ε) | ~92,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.66 |
Experimental Protocols
Protocol 1: Mounting Fixed Cells with ProLong™ Gold Antifade Reagent
This protocol describes the steps for mounting immunofluorescently labeled cells on a microscope slide using ProLong™ Gold to minimize photobleaching.
Materials:
-
Fixed and stained cells on coverslips
-
Microscope slides
-
ProLong™ Gold Antifade Reagent (with or without DAPI)
-
Fine-tipped forceps
-
Laboratory wipes
Procedure:
-
Equilibrate Antifade Reagent: Allow the vial of ProLong™ Gold to reach room temperature.[6]
-
Prepare the Coverslip: Carefully remove the coverslip from the final wash buffer using forceps. Wick away excess buffer by gently touching the edge of the coverslip to a laboratory wipe. Do not allow the cell-side of the coverslip to dry out.
-
Apply Antifade Reagent: Place one drop of ProLong™ Gold onto the center of a clean microscope slide.[7]
-
Mount the Coverslip: Invert the coverslip (cell-side down) and gently lower it onto the drop of antifade reagent, avoiding the introduction of air bubbles.[6]
-
Cure the Mountant: Place the slide on a flat, level surface in the dark and allow it to cure for 24 hours at room temperature. This curing step is essential for the antifade properties to become fully effective.[4][6]
-
Seal the Coverslip (Optional for Long-Term Storage): For long-term storage, seal the edges of the coverslip with nail polish or a commercial sealant after the mountant has cured.
-
Imaging: The slide is now ready for imaging. Store slides protected from light at 4°C.
Protocol 2: Assessing Photostability of AF 594
This protocol provides a method for quantifying the photobleaching rate of AF 594 under your specific imaging conditions.
Experimental Workflow for Photostability Assessment
Caption: Workflow for quantifying fluorophore photostability.
Procedure:
-
Sample Preparation: Prepare a slide with AF 594-labeled cells or beads.
-
Microscope Setup:
-
Turn on the microscope and light source, allowing them to stabilize.
-
Set the imaging parameters (e.g., laser power, exposure time, objective) to the conditions you intend to use for your experiments. It is critical to keep these parameters constant throughout the photostability measurement.
-
-
Image Acquisition:
-
Locate a region of interest (ROI) with a clear and uniform fluorescent signal.
-
Set up a time-lapse acquisition with the shortest possible interval between frames.
-
Continuously illuminate the ROI and acquire images until the fluorescence intensity has decreased significantly (e.g., to less than 50% of the initial intensity).
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by measuring the intensity of a region with no fluorescent signal and subtracting it from the ROI intensity at each time point.
-
Normalize the background-corrected intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized intensity versus time to generate a photobleaching curve.
-
Determine the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Mechanisms of Photobleaching and Phototoxicity
The interaction of light with fluorophores can lead to the generation of reactive oxygen species (ROS), which are a primary cause of both photobleaching and phototoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ulab360.com [ulab360.com]
- 7. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: Troubleshooting Background Fluorescence with AF 594
Welcome to the technical support center for reducing background fluorescence in experiments utilizing Alexa Fluor 594 (AF 594). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals achieve high-quality staining with a strong signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence when using AF 594?
High background fluorescence can originate from several sources, broadly categorized as autofluorescence and non-specific binding.
-
Autofluorescence is the natural fluorescence emitted by biological materials. Common sources include:
-
Endogenous Molecules: Molecules like collagen, elastin, NADH, and riboflavin can fluoresce, particularly when excited by shorter wavelengths.[1]
-
Fixation: Aldehyde fixatives such as formaldehyde and glutaraldehyde can induce fluorescence.[1]
-
Lipofuscin: These autofluorescent granules of oxidized proteins and lipids accumulate in aging cells.
-
-
Non-specific Binding occurs when antibodies or fluorescent dyes bind to unintended targets. This can be caused by:
-
Hydrophobic or Ionic Interactions: The fluorophore or the antibody may interact non-specifically with cellular components.
-
Fc Receptor Binding: Secondary antibodies may bind to Fc receptors present on certain cell types.
-
Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to increased non-specific binding.[2]
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites can result in high background.
-
Q2: I am observing high background across my entire sample. What is the most likely cause?
Widespread, diffuse background is often due to issues with your staining protocol. The most common culprits are:
-
Suboptimal Antibody Concentration: Your primary or secondary antibody concentration may be too high. It is crucial to titrate your antibodies to find the optimal dilution that maximizes specific signal while minimizing background.[2]
-
Insufficient Washing: Inadequate washing steps can leave unbound antibodies on the sample. Increasing the number and duration of washes can help.[2]
-
Ineffective Blocking: Your blocking buffer may not be optimal for your sample type or antibodies.
Q3: My unstained control sample is also showing fluorescence. What does this indicate?
Fluorescence in an unstained control is a clear indication of autofluorescence. This means the background is inherent to your sample or has been induced by your sample preparation (e.g., fixation) and is not a result of non-specific antibody binding.
Q4: Will switching to a different fluorophore help reduce background?
Yes, in many cases. Autofluorescence is often more pronounced in the blue and green regions of the spectrum. While AF 594 emits in the red region, which generally has lower autofluorescence, moving to a far-red or near-infrared dye (like Alexa Fluor 647) can further reduce this issue as fewer endogenous molecules are excited at these longer wavelengths.[1]
Troubleshooting Guides
Guide 1: Reducing Autofluorescence
Autofluorescence can be a significant challenge, especially in tissues rich in collagen or lipofuscin. Here are several strategies to mitigate it.
Method 1: Chemical Quenching with Sudan Black B
Sudan Black B (SBB) is a lipophilic dye that can effectively quench autofluorescence, particularly from lipofuscin.[3][4] However, it's important to note that SBB can sometimes introduce a dark precipitate and may also quench the specific signal to some extent, so optimization is key.
Experimental Protocol: Sudan Black B Treatment
-
Prepare SBB Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Ensure the solution is well-dissolved and filtered to remove any particulate matter.
-
Staining: After completing your standard immunofluorescence staining protocol with AF 594, and before mounting, incubate your slides in the 0.1% SBB solution for 5-10 minutes at room temperature.[5]
-
Washing: Wash the slides thoroughly to remove excess SBB. This can be done with several changes of PBS or 70% ethanol followed by PBS.
-
Mounting: Mount the coverslip with an appropriate mounting medium.
Method 2: Photobleaching
Photobleaching involves intentionally exposing the sample to intense light to destroy the fluorescent properties of the autofluorescent molecules before the specific staining is imaged. The rationale is that many autofluorescent species are less photostable than robust synthetic fluorophores like AF 594.[1]
Experimental Protocol: Pre-Staining Photobleaching
-
Sample Preparation: Prepare your tissue sections or cells as you normally would for immunofluorescence (fixation, permeabilization, etc.).
-
Photobleaching: Before incubating with antibodies, expose the sample to a broad-spectrum light source (e.g., from a fluorescence microscope's mercury or xenon lamp) for an extended period, ranging from several minutes to a few hours. The optimal time will need to be determined empirically.
-
Staining: Proceed with your standard immunofluorescence protocol using your AF 594-conjugated antibodies.
Method 3: Sodium Borohydride Treatment
Sodium borohydride can be used to reduce aldehyde-induced autofluorescence from formalin fixation.
Experimental Protocol: Sodium Borohydride Treatment
-
Prepare Solution: Freshly prepare a solution of 0.1% sodium borohydride in PBS.
-
Incubation: After fixation and permeabilization, incubate the samples in the sodium borohydride solution for 10-15 minutes at room temperature.
-
Washing: Wash the samples thoroughly with PBS (3 x 5 minutes).
-
Staining: Proceed with your blocking and antibody incubation steps.
Guide 2: Minimizing Non-Specific Binding
Method 1: Optimizing Antibody Concentrations
Titrating both your primary and secondary antibodies is one of the most effective ways to reduce non-specific binding.
Experimental Protocol: Antibody Titration
-
Prepare Serial Dilutions: Prepare a series of dilutions for your primary antibody (e.g., 1:50, 1:100, 1:200, 1:400, 1:800) and your AF 594-conjugated secondary antibody (e.g., 1:200, 1:400, 1:800, 1:1600).
-
Test Matrix: Test each primary antibody dilution with a constant, commonly used secondary antibody dilution. Then, using the best primary antibody dilution, test the different secondary antibody dilutions.
-
Controls: Include a "secondary antibody only" control to assess the level of non-specific binding of the secondary antibody.
-
Evaluation: Image the slides using identical acquisition settings and identify the dilutions that provide the best signal-to-noise ratio.
Method 2: Enhancing Blocking and Washing Steps
Blocking Buffers: The choice of blocking buffer is critical. Common blocking agents include Bovine Serum Albumin (BSA), normal serum from the species in which the secondary antibody was raised, and fish gelatin.
| Blocking Agent | Concentration | Advantages | Disadvantages |
| Normal Serum | 5-10% | Highly effective at blocking non-specific binding of the secondary antibody. | Must match the species of the secondary antibody. |
| BSA | 1-5% | Generally effective and widely used. | Can sometimes contain immunoglobulins that cross-react with secondary antibodies. |
| Fish Gelatin | 0.1-5% | Does not contain mammalian immunoglobulins. | May not be as effective as serum for all applications. |
Washing: Increasing the stringency of your washes can help remove loosely bound antibodies.
-
Increase Duration and Number: Increase the duration of each wash (e.g., to 10-15 minutes) and the number of washes (e.g., 4-5 times).
-
Add Detergent: Include a mild detergent like Tween-20 (0.05-0.1%) in your wash buffer to help reduce non-specific interactions.
Data Presentation
Table 1: Effect of Various Treatments on Background Fluorescence
| Treatment | Target of Reduction | Efficacy | Potential Impact on AF 594 Signal |
| Sudan Black B (0.1% in 70% EtOH) | Lipofuscin, general autofluorescence | High | Can cause some signal quenching; optimization is critical.[6] |
| Sodium Borohydride (0.1% in PBS) | Aldehyde-induced autofluorescence | Moderate | Minimal impact on signal. |
| Photobleaching (pre-staining) | General autofluorescence | Variable, depends on sample | Minimal impact if performed before antibody staining. |
| Use of Far-Red Dyes (e.g., AF 647) | General autofluorescence | High | N/A (alternative to AF 594). |
| Optimized Antibody Titration | Non-specific antibody binding | High | Improves signal-to-noise ratio. |
| Enhanced Blocking/Washing | Non-specific antibody binding | High | Improves signal-to-noise ratio. |
Visualizations
Caption: Troubleshooting workflow for high background fluorescence.
Caption: Key contributors to background fluorescence.
References
- 1. Alexa Fluor® 594 Conjugated Antibodies | Cell Signaling Technology [cellsignal.com]
- 2. youtube.com [youtube.com]
- 3. Sudan Black B treatment reduces autofluorescence and improves resolution of in situ hybridization specific fluorescent signals of brain sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of Single- and Dual-Color Immunofluorescence Protocols for Formalin-Fixed, Paraffin-Embedded Archival Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Alexa Fluor™ 594 Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for calculating the degree of labeling (DOL) of Alexa Fluor™ 594 (AF 594) conjugated to proteins.
Frequently Asked Questions (FAQs)
Q1: What is the Degree of Labeling (DOL) and why is it important?
The Degree of Labeling (DOL), also known as the Degree of Substitution (DOS), represents the average number of fluorophore molecules (in this case, AF 594) covalently bound to a single protein molecule.[1] It is a critical parameter for ensuring the quality and consistency of fluorescently labeled proteins. An optimal DOL is essential for maximizing fluorescence signal while avoiding issues like self-quenching (reduced fluorescence due to dye aggregation at high labeling densities) or loss of protein function.[2]
Q2: What is the general principle behind calculating the DOL for AF 594?
The DOL is determined spectrophotometrically by measuring the absorbance of the labeled protein solution at two key wavelengths: 280 nm (the absorbance maximum for most proteins) and ~590 nm (the absorbance maximum for AF 594).[3][4] By applying the Beer-Lambert law and correcting for the dye's absorbance at 280 nm, one can determine the molar concentrations of both the protein and the dye, and subsequently their ratio (the DOL).
Q3: What are the essential parameters needed to calculate the DOL for AF 594?
To accurately calculate the DOL, you will need the following values:
-
A280: The absorbance of the conjugate at 280 nm.
-
A590: The absorbance of the conjugate at the absorbance maximum of AF 594 (~590 nm).
-
Molar extinction coefficient of the protein (ε_protein) at 280 nm: This value is specific to the protein being labeled. For a typical IgG, this is approximately 203,000 or 210,000 M⁻¹cm⁻¹.[4][5]
-
Molar extinction coefficient of AF 594 (ε_dye) at 590 nm: This is approximately 73,000 or 90,000 M⁻¹cm⁻¹.[4][6]
-
Correction Factor (CF280): This accounts for the absorbance of the AF 594 dye at 280 nm. For AF 594, the correction factor is 0.56.[4][7]
Quantitative Data Summary
For accurate and reproducible DOL calculations, use the following parameters for Alexa Fluor™ 594.
| Parameter | Value | Units | Notes |
| Molar Extinction Coefficient (ε) of AF 594 | 73,000 or 90,000 | M⁻¹cm⁻¹ | The value can vary slightly between manufacturers. For consistency, use the value provided with your specific labeling kit. |
| Absorbance Maximum (λmax) of AF 594 | ~590 | nm | |
| Correction Factor (CF) at 280 nm | 0.56 | - | This value corrects for the dye's contribution to the absorbance at 280 nm.[4][7] |
| Molar Extinction Coefficient (ε) of a typical IgG | 203,000 or 210,000 | M⁻¹cm⁻¹ | This value is protein-specific. If the extinction coefficient of your protein is known, use that for a more accurate calculation.[4][5] |
Experimental Protocol: Determining the Degree of Labeling
This protocol outlines the steps to determine the DOL of an AF 594-labeled protein.
1. Purification of the Labeled Protein:
-
It is crucial to remove any unconjugated AF 594 dye from the labeled protein.[5][8] This can be achieved through methods such as size-exclusion chromatography, dialysis, or the use of spin columns provided in labeling kits.[3][4]
2. Spectrophotometric Measurement:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and 590 nm (A590) using a spectrophotometer.
-
Use a quartz cuvette for accurate UV measurements.
-
The buffer used for purification should be used as a blank.
-
If the absorbance readings are too high (typically > 2.0), dilute the sample with a known dilution factor and re-measure.[8]
3. Calculation of the Degree of Labeling:
The DOL is calculated using the following two-step formula:
Step 1: Calculate the molar concentration of the protein.
Protein Concentration (M) = [A₂₈₀ - (A₅₉₀ x CF₂₈₀)] / ε_protein
Step 2: Calculate the Degree of Labeling.
DOL = A₅₉₀ / (ε_dye x Protein Concentration (M))
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Fluorescence Signal | Inefficient Labeling: Presence of primary amines (e.g., Tris, glycine) in the protein buffer, suboptimal pH, or low protein concentration.[3][4][9] | Ensure the protein is in an amine-free buffer (e.g., PBS). The labeling reaction with NHS esters is most efficient at a pH of ~8.3.[3][4] The protein concentration should ideally be at least 1-2 mg/mL for efficient labeling.[4][9] |
| Over-labeling (Quenching): Too many dye molecules in close proximity can lead to self-quenching and reduced fluorescence.[2] | Reduce the molar ratio of dye to protein in the labeling reaction. Perform a titration to find the optimal ratio. | |
| Protein Precipitation: The addition of the hydrophobic dye can cause some proteins to precipitate.[10] | Try a lower dye-to-protein ratio. Ensure the dye is fully dissolved before adding it to the protein solution. | |
| Calculated DOL is Unexpectedly High | Presence of Free Dye: Incomplete removal of unconjugated AF 594 will lead to an artificially high A590 reading. | Repeat the purification step to ensure all free dye is removed.[5][8] |
| Calculated DOL is Unexpectedly Low | Under-labeling: See "Inefficient Labeling" above. | Optimize the labeling conditions as described above. Consider increasing the dye-to-protein molar ratio in the reaction.[4] |
| Inaccurate Protein Extinction Coefficient: Using a generic extinction coefficient for a protein that deviates significantly from this value. | If possible, determine the experimental extinction coefficient of your specific protein. | |
| Protein Precipitates After Labeling | Increased Hydrophobicity: The covalent attachment of the relatively hydrophobic AF 594 dye can reduce the solubility of the protein.[10] | Reduce the degree of labeling by lowering the dye-to-protein ratio in the labeling reaction.[10] Consider using a more hydrophilic linker if available. |
| Loss of Protein Activity | Labeling of Critical Residues: The dye may have attached to primary amines (lysine residues) that are essential for the protein's function or binding.[2] | Reduce the dye-to-protein ratio to decrease the likelihood of modifying critical sites.[2] |
Visual Workflow
Caption: Workflow for calculating the Degree of Labeling (DOL) of AF 594.
References
- 1. Degree of labeling (DOL) step by step [abberior.rocks]
- 2. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. Correction Factor [Alexa Fluor 594] | AAT Bioquest [aatbio.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: AF 594 Carboxylic Acid Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Alexa Fluor™ 594 (AF 594) carboxylic acid for conjugation to amine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating AF 594 carboxylic acid to a protein?
A1: The conjugation of this compound to a primary amine on a protein is a two-step process, with each step having a different optimal pH.
-
Activation Step: The initial activation of the this compound using a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-hydroxysuccinimide (NHS) or its water-soluble analog Sulfo-NHS is most efficient in an acidic environment, typically at a pH of 4.5-6.0 .[1][2] A common buffer used for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).[1][2]
-
Conjugation Step: The subsequent reaction of the activated NHS-ester intermediate with the primary amine on the target molecule is most efficient at a slightly basic pH, typically in the range of pH 7.2-8.5 .[1][3][4] Buffers such as phosphate-buffered saline (PBS) at pH 7.2-7.5 or sodium bicarbonate buffer at pH 8.3 are commonly used for this step.[1][5][6]
Q2: Which buffers should I use for the activation and conjugation steps?
A2: It is crucial to use buffers that do not interfere with the reaction chemistry.
-
For the activation step (pH 4.5-6.0): Use a buffer that is free of carboxyl and amine groups. 0.1 M MES buffer is a highly recommended choice.[1][2]
-
For the conjugation step (pH 7.2-8.5): Use an amine-free buffer. Phosphate-buffered saline (PBS) or sodium bicarbonate/carbonate buffers are suitable.[1][7]
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, should be avoided as they will compete with the target molecule for reaction with the activated dye, leading to low labeling efficiency.[5][8][9]
Q3: Can I perform the conjugation as a one-step reaction?
A3: While a one-step protocol is possible, a two-step procedure is generally recommended.[1][2] In a two-step process, the carboxylic acid on the dye is first activated with EDC/NHS, and then the excess activation reagents are removed before adding the amine-containing target molecule. This prevents the modification of carboxyl groups on your target protein by EDC, which can lead to undesirable protein cross-linking.[2]
Q4: How do I quench the conjugation reaction?
A4: The reaction can be stopped by adding a quenching reagent that contains a primary amine. Common quenching reagents include:
The addition of these reagents will consume any unreacted NHS-activated AF 594.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Suboptimal pH: The pH of the activation or conjugation step was outside the optimal range. | Verify the pH of your buffers before starting the reaction. For the two-step protocol, ensure the activation is performed at pH 4.5-6.0 and the conjugation at pH 7.2-8.5.[1][2] |
| Presence of Interfering Substances: The buffer for the target molecule contains primary amines (e.g., Tris, glycine).[5][8] | Dialyze or use a desalting column to exchange the buffer of your target molecule to an appropriate amine-free buffer (e.g., PBS) before starting the conjugation.[5][8] | |
| Dilute Protein Solution: The concentration of the protein to be labeled is too low. | For efficient labeling, the protein concentration should ideally be at least 2 mg/mL.[5][8] If the protein cannot be concentrated, consider increasing the molar ratio of the dye to the protein.[5] | |
| Inactive Reagents: The EDC or NHS/Sulfo-NHS has been hydrolyzed due to improper storage. | Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening to prevent moisture condensation.[1] Store these reagents desiccated at the recommended temperature. | |
| Non-specific Binding or Aggregation of Conjugate | Over-labeling: The molar ratio of dye to protein is too high. | Optimize the dye-to-protein molar ratio. Start with a lower ratio and perform a titration to find the optimal degree of labeling for your specific protein and application.[] |
| Precipitation during storage: The conjugate is not stable at the storage conditions. | Centrifuge the conjugate solution before use to remove any aggregates that may have formed during storage.[5] For long-term storage, consider adding a stabilizing protein like BSA (if compatible with your application) and storing at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[5] | |
| Weak Fluorescent Signal | Low Degree of Labeling (DOL): Insufficient dye molecules are conjugated to the target molecule. | Increase the molar ratio of AF 594 to your target molecule in the reaction.[5] Ensure optimal pH and buffer conditions are met. |
| Fluorescence Quenching: This can occur with some dyes at high degrees of labeling, although AF 594 is less prone to self-quenching than other dyes.[11] | Determine the degree of labeling (DOL) to ensure you are within the optimal range for your antibody (typically 2-6 moles of dye per mole of antibody for IgGs).[5] |
Experimental Protocols & Data
Two-Step EDC/Sulfo-NHS Activation and Conjugation of this compound
This protocol is a general guideline and may require optimization for your specific application.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[1]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[1]
-
Amine-containing molecule (e.g., protein) in Coupling Buffer
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Activation of this compound: a. Dissolve this compound in the Activation Buffer. b. Add a molar excess of EDC and Sulfo-NHS to the AF 594 solution. A common starting point is a 2- to 5-fold molar excess of Sulfo-NHS over EDC, and a 10-fold molar excess of EDC over the amount of this compound. c. Incubate for 15 minutes at room temperature.[1]
-
Removal of Excess Activation Reagents (Optional but Recommended): a. Pass the reaction mixture through a desalting column equilibrated with the Coupling Buffer to remove excess EDC and Sulfo-NHS. This step is crucial to prevent modification of carboxyl groups on the target protein.[1][2]
-
Conjugation to Amine-Containing Molecule: a. Immediately add the activated and purified AF 594 to your protein solution in the Coupling Buffer. b. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[1]
-
Quenching the Reaction: a. Add a quenching buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM to stop the reaction. b. Incubate for 15-30 minutes.
-
Purification of the Conjugate: a. Remove unconjugated dye and quenching reagents by passing the reaction mixture through a desalting or size-exclusion chromatography column.
pH Optima for this compound Conjugation
| Reaction Step | Reagents | Optimal pH Range | Recommended Buffer |
| Activation | This compound + EDC + Sulfo-NHS | 4.5 - 6.0[1][2] | 0.1 M MES[1][2] |
| Conjugation | Activated AF 594 + Amine-containing molecule | 7.2 - 8.5[1][3][4] | PBS or Sodium Bicarbonate[1][5] |
Visualizations
Caption: Workflow for the two-step conjugation of this compound.
Caption: Relationship between pH and reaction efficiency for the two key steps.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. interchim.fr [interchim.fr]
- 4. fluidic.com [fluidic.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. Alexa Fluor® 594 Conjugated Antibodies | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Post-Labeling Purification of AF 594 Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of unconjugated Alexa Fluor™ 594 (AF 594) dye from protein and antibody labeling reactions. Accurate and efficient purification is critical for downstream applications to reduce background signal and ensure precise quantification of conjugation.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unconjugated AF 594 dye after a labeling reaction?
Q2: What are the most common methods for removing unconjugated AF 594 dye?
A2: The most prevalent and effective methods for purifying labeled proteins from unconjugated dye include:
-
Spin Columns/Size-Exclusion Chromatography (SEC): A rapid and efficient method that separates molecules based on size.[4][5][6][7]
-
Dialysis: A traditional method that involves the diffusion of small molecules (like free dye) across a semi-permeable membrane while retaining larger molecules (the labeled protein).[8][9][10]
-
Protein Precipitation: A technique that uses a solvent, such as acetone, to precipitate the protein, leaving the soluble unconjugated dye in the supernatant.[11][12]
Q3: How do I choose the best purification method for my experiment?
A3: The choice of method depends on factors such as sample volume, protein concentration, turnaround time, and the required purity.
-
Spin columns are ideal for small sample volumes and rapid cleanup.[3][5]
-
Dialysis is suitable for larger sample volumes but is a more time-consuming process.[8][10]
-
Protein precipitation can be useful for concentrating a dilute sample but may risk denaturing the protein.[12]
Q4: Can I use the same purification method for any protein?
A4: While many methods are broadly applicable, the molecular weight of your protein is a critical consideration. For size-based separation methods like spin columns and dialysis, ensure the molecular weight cutoff (MWCO) of the resin or membrane is appropriate to retain your protein while allowing the free dye to pass through.[5][13] For instance, a 7K MWCO is suitable for proteins larger than 7 kDa.[4][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence in downstream applications. | Incomplete removal of unconjugated AF 594 dye. | - Repeat the purification step. For spin columns, consider a second pass. For dialysis, extend the dialysis time or increase the number of buffer changes.[10] - Verify the correct MWCO of your spin column or dialysis membrane for your protein. |
| Low protein recovery after purification. | - Protein precipitation during purification. - Non-specific binding of the protein to the purification resin or membrane. - Protein denaturation and aggregation. | - For spin columns, ensure your buffer conditions are compatible with the resin.[2] - For dialysis, minimize the risk of precipitation by using an appropriate buffer. Some non-sulfonated dyes can cause precipitation during dialysis; in such cases, gel filtration is recommended.[14] - For precipitation, be aware that resuspending the protein pellet can be challenging.[12] |
| Precipitate forms during dialysis. | The use of organic solvents (like DMSO) for non-sulfonated dyes can lead to protein denaturation and precipitation in aqueous buffers. | Gel filtration is a recommended alternative to dialysis when using non-sulfonated dyes.[14] |
| The labeled protein appears under-labeled. | Loss of protein during the purification step, leading to an inaccurate concentration measurement. | Use a purification method known for high protein recovery, such as specialized spin columns.[1][5] |
Comparison of Purification Methods
The following table summarizes the performance of common methods for removing unconjugated dye.
| Method | Principle | Typical Protein Recovery | Dye Removal Efficiency | Time Required | Advantages | Disadvantages |
| Spin Columns (SEC) | Size exclusion | >95% | High | < 15 minutes | Fast, high recovery, easy to use[1][5] | Limited sample volume per column[8] |
| Dialysis | Size-based diffusion | Variable, potential for loss | Good to High | 6 hours to overnight | Suitable for large volumes[8] | Time-consuming, can lead to sample dilution, risk of protein precipitation with some dyes[14][15] |
| Protein Precipitation | Altering solvent polarity | Variable | Good | ~1.5 hours | Concentrates protein sample[12] | Risk of protein denaturation and difficulty in resolubilizing the pellet[12] |
| Hydrophobic Interaction Chromatography (HIC) | Separation by hydrophobicity | Variable | High | Variable | Can purify proteins while maintaining biological activity[16] | Requires careful optimization of salt concentrations[16][17] |
Experimental Protocols
Protocol 1: Purification using a Spin Column (Size-Exclusion Chromatography)
This protocol is adapted for a generic spin column with a 7K MWCO.
Materials:
-
Labeled protein solution
-
Spin column (e.g., Zeba™ Dye and Biotin Removal Spin Columns)[4]
-
Collection tubes
-
Microcentrifuge
Procedure:
-
Column Preparation:
-
Remove the column's bottom closure and place it in a collection tube.
-
Centrifuge the column for 2 minutes at 1,500 x g to remove the storage buffer.
-
-
Sample Application:
-
Place the column in a new collection tube.
-
Slowly apply the labeling reaction mixture to the center of the resin bed.
-
-
Elution:
-
Centrifuge the column for 2 minutes at 1,500 x g.
-
The purified protein conjugate will be in the collection tube. The unconjugated dye remains in the resin.
-
-
Storage:
-
Store the purified labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C.
-
Protocol 2: Purification via Dialysis
Materials:
-
Labeled protein solution
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 12-14 kDa for IgG)[10]
-
Dialysis buffer (e.g., PBS)
-
Large beaker
-
Stir plate and stir bar
Procedure:
-
Prepare Dialysis Membrane:
-
Cut the dialysis tubing to the desired length and hydrate it according to the manufacturer's instructions.
-
-
Load Sample:
-
Load the labeled protein solution into the dialysis tubing/cassette and seal securely.
-
-
Dialysis:
-
Sample Recovery:
-
Carefully remove the sample from the dialysis tubing/cassette.
-
-
Storage:
-
Store the purified protein as described in the spin column protocol.
-
Protocol 3: Verification of Dye Removal by Thin-Layer Chromatography (TLC)
TLC can be used to qualitatively assess the removal of free dye.[18]
Materials:
-
Purified labeled protein
-
Unconjugated AF 594 dye standard
-
TLC plate (silica gel)[18]
-
Developing chamber
-
Mobile phase (e.g., a mixture of polar and non-polar solvents, to be optimized)
-
UV lamp[19]
Procedure:
-
Spotting:
-
On a TLC plate, spot a small amount of the purified protein conjugate, the crude labeling reaction mixture, and the free dye standard in separate lanes.[20]
-
-
Development:
-
Place the TLC plate in a developing chamber containing the mobile phase.
-
Allow the solvent front to move up the plate.[20]
-
-
Visualization:
-
Remove the plate, let it dry, and visualize the spots under a UV lamp.[19]
-
The free dye should travel further up the plate than the labeled protein. A successfully purified sample will show a spot corresponding to the protein with little to no spot at the migration distance of the free dye.
-
Diagrams
Caption: Experimental workflow for protein labeling and purification.
Caption: Comparison of common purification method principles.
References
- 1. Small Molecule and Biotin Removal | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Thermo Scientific Zeba Dye and Biotin Removal Spin Columns and Filter Plates, 0.5 10 mL 5 Columns | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.co.uk]
- 5. Thermo Scientific™ Zeba™ Dye and Biotin Removal Spin Columns | LabMart Limited [labmartgh.com]
- 6. harvardapparatus.com [harvardapparatus.com]
- 7. contractlaboratory.com [contractlaboratory.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Azide Removal by Dialysis Protocol | Rockland [rockland.com]
- 11. agilent.com [agilent.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. itwreagents.com [itwreagents.com]
- 14. help.lumiprobe.com [help.lumiprobe.com]
- 15. researchgate.net [researchgate.net]
- 16. bio-rad.com [bio-rad.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. Chemistry Teaching Labs - Thin Layer Chromatography [chemtl.york.ac.uk]
- 19. web.uvic.ca [web.uvic.ca]
- 20. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Head-to-Head Comparison: AF 594 Carboxylic Acid vs. Texas Red for Immunofluorescence
For researchers, scientists, and drug development professionals selecting the optimal fluorophore for immunofluorescence (IF), the choice between AF 594 carboxylic acid and Texas Red is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to facilitate an informed selection process.
In the realm of fluorescence microscopy, both AF 594 (Alexa Fluor 594) and Texas Red are popular red-orange fluorophores. However, advancements in dye chemistry have led to significant performance differences between these two molecules. This guide will delve into a detailed comparison of their spectral properties, brightness, photostability, and practical considerations for their use in immunofluorescence applications.
Quantitative Performance Comparison
A summary of the key photophysical properties of this compound and Texas Red is presented below. Brightness, a critical factor in detecting low-abundance targets, is a function of both the extinction coefficient (a measure of light absorption) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence).
| Property | This compound | Texas Red | Advantage |
| Excitation Maximum (nm) | ~590 | ~595-596 | Negligible |
| Emission Maximum (nm) | ~617 | ~613-615 | Negligible |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~92,000 | ~85,000 | AF 594 |
| Quantum Yield | ~0.66 | ~0.93 | Texas Red |
| Relative Brightness (EC x QY) | ~60,720 | ~79,050 | Texas Red |
| Photostability | Higher | Lower | AF 594 |
| pH Sensitivity | Low | Moderate | AF 594 |
| Water Solubility | High | Low | AF 594 |
Note: The relative brightness is a calculated value and can vary depending on the conjugation and local environment. While Texas Red has a higher calculated brightness based on its quantum yield, in practice, the superior photostability and higher degree of labeling possible with AF 594 often result in brighter and more robust staining in immunofluorescence experiments.
Performance Deep Dive: Brightness and Photostability
While the quantum yield of Texas Red is notably high, the overall performance in a typical immunofluorescence experiment is often superior with AF 594. This is largely attributed to two key factors: photostability and the degree of substitution.
Brightness: Alexa Fluor 594 conjugates are generally considered to be brighter than Texas Red conjugates in practical applications.[1][2] This is because AF 594 is less prone to self-quenching at higher degrees of labeling, allowing for more fluorophore molecules to be attached to an antibody without a significant loss of fluorescence.
Photostability: One of the most significant advantages of AF 594 over Texas Red is its enhanced photostability.[1][2][3] Under continuous illumination from a microscope's light source, Texas Red is more susceptible to photobleaching, the irreversible destruction of the fluorophore, leading to a rapid decay in the fluorescent signal. In contrast, AF 594 exhibits greater resistance to photobleaching, allowing for longer exposure times and the acquisition of more stable and reliable images.[1][3]
Experimental Protocols
To provide a framework for a direct comparison of this compound and Texas Red in your own laboratory setting, a detailed immunofluorescence protocol is provided below. This protocol is designed for cultured cells and can be adapted for tissue sections.
Comparative Immunofluorescence Staining Protocol
Objective: To directly compare the signal intensity and photostability of secondary antibodies conjugated to AF 594 and Texas Red.
Materials:
-
Cultured cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde in PBS
-
Permeabilization solution: 0.1% Triton X-100 in PBS
-
Blocking solution: 5% normal goat serum in PBS
-
Primary antibody (specific to the target of interest)
-
Goat anti-primary host species secondary antibody conjugated to AF 594
-
Goat anti-primary host species secondary antibody conjugated to Texas Red
-
Antifade mounting medium
-
Microscope slides
-
Fluorescence microscope equipped with appropriate filters for both fluorophores
Procedure:
-
Cell Culture and Fixation:
-
Plate cells on coverslips and culture until the desired confluency is reached.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with 5% normal goat serum in PBS for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking solution.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Prepare two sets of coverslips.
-
Dilute the AF 594-conjugated secondary antibody and the Texas Red-conjugated secondary antibody to the same concentration in the blocking solution.
-
Incubate one set of coverslips with the diluted AF 594 secondary antibody and the other set with the diluted Texas Red secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslips with nail polish.
-
-
Imaging and Analysis:
-
Image the slides using a fluorescence microscope with identical settings (exposure time, laser power, etc.) for both the AF 594 and Texas Red samples.
-
To assess photostability, continuously expose a field of view for each fluorophore to the excitation light and acquire images at regular time intervals.
-
Quantify the fluorescence intensity and the rate of photobleaching for each dye using image analysis software.
-
Visualizing the Workflow
To illustrate the key stages of the comparative immunofluorescence experiment, the following workflow diagram is provided.
Caption: A generalized workflow for comparing AF 594 and Texas Red in immunofluorescence.
Logical Framework for Fluorophore Selection
The decision between AF 594 and Texas Red can be guided by a logical assessment of experimental needs.
Caption: Decision tree for selecting between AF 594 and Texas Red.
Conclusion
For demanding immunofluorescence applications that require high sensitivity, robust signal, and the flexibility for extended imaging sessions, This compound emerges as the superior choice over Texas Red . Its enhanced photostability, resistance to self-quenching, and good water solubility contribute to more reliable and reproducible results. While Texas Red may present a more economical option, researchers should carefully consider the potential for rapid signal loss due to photobleaching, which could compromise the quantitative and qualitative aspects of their immunofluorescence data. The provided experimental protocol offers a clear path for an in-house comparison to determine the most suitable fluorophore for your specific research needs.
References
- 1. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection. (2020) | Alexander P. Demchenko | 245 Citations [scispace.com]
- 2. Enhanced Multiplexing of Immunofluorescence Microscopy Using a Long Stokes Shift Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer.iu.edu [cancer.iu.edu]
A Head-to-Head Battle of Photostability: Alexa Fluor 594 vs. Cy3
In the realm of fluorescence microscopy and molecular imaging, the choice of fluorophore is paramount to generating high-quality, reproducible data. Among the myriad of available dyes, Alexa Fluor 594 and Cyanine 3 (Cy3) are two of the most prevalently used red-orange fluorophores. This guide provides an in-depth, objective comparison of their photostability, supported by experimental data, to aid researchers in selecting the optimal dye for their specific application.
Executive Summary
Alexa Fluor 594 consistently demonstrates superior photostability compared to Cy3. This translates to a longer observation window under continuous illumination, enabling the capture of more data points and the visualization of finer details before the fluorescence signal diminishes. While both dyes offer bright initial fluorescence, the rapid photobleaching of Cy3 can be a significant limiting factor in demanding imaging applications.
Quantitative Data Comparison
The following tables summarize the key photophysical properties of Alexa Fluor 594 and Cy3, providing a quantitative basis for comparison.
Table 1: Spectral Properties
| Fluorophore | Excitation Maximum (nm) | Emission Maximum (nm) |
| Alexa Fluor 594 | ~590[1][2][3] | ~617[1][2][3] |
| Cy3 | ~550[4][5] | ~570[4][5][6] |
Table 2: Photophysical Properties
| Fluorophore | Fluorescence Quantum Yield (Φ) | Molar Extinction Coefficient (ε, cm⁻¹M⁻¹) | Brightness (ε × Φ) |
| Alexa Fluor 594 | 0.66[7] | 73,000 | 48,180 |
| Cy3 | ~0.09 - 0.24[8][9] | 150,000 | 13,500 - 36,000 |
Note: The quantum yield of Cy3 is highly dependent on its local environment and conjugation state. Brightness is a relative measure calculated as the product of the molar extinction coefficient and the fluorescence quantum yield.
Photostability: The Critical Difference
Photostability, or the resistance of a fluorophore to photobleaching, is a critical parameter for quantitative and time-lapse imaging. Experimental evidence consistently indicates that Alexa Fluor 594 is significantly more photostable than Cy3.
The higher photostability of Alexa Fluor 594 allows for:
-
Longer exposure times without significant signal loss.
-
The acquisition of more images in a time-lapse series.
-
More accurate quantitation of fluorescence intensity over time.
-
The ability to use higher laser powers for imaging dim samples without rapid photobleaching.
Experimental Protocol: Measuring Photostability
To empirically determine the photostability of fluorophores like Alexa Fluor 594 and Cy3 in a specific experimental context, the following protocol can be employed.
Objective: To quantify and compare the photobleaching rates of Alexa Fluor 594 and Cy3 conjugated to a specific molecule (e.g., an antibody) under controlled illumination conditions.
Materials:
-
Microscope slides and coverslips
-
Mounting medium (e.g., PBS with an antifade reagent)
-
Fluorophore-conjugated molecules (e.g., AF 594-antibody and Cy3-antibody) at the same degree of labeling
-
Fluorescence microscope equipped with a suitable light source (e.g., laser or arc lamp), filter sets for both fluorophores, and a sensitive camera
-
Image analysis software (e.g., ImageJ/Fiji)
Methodology:
-
Sample Preparation:
-
Prepare microscope slides with the fluorophore-conjugated molecules immobilized on the surface. Ensure a consistent concentration and distribution of the molecules for both dyes.
-
Mount the samples using an appropriate mounting medium. To specifically assess the intrinsic photostability of the dyes, an antifade reagent might be omitted in a parallel experiment.
-
-
Image Acquisition:
-
Place the slide on the microscope stage and bring the sample into focus.
-
Select the appropriate filter set for the fluorophore being imaged.
-
Set the illumination intensity (laser power or lamp intensity) to a level relevant to your intended experiments. It is crucial to use the exact same illumination power and conditions for both dyes.
-
Acquire a time-lapse series of images. For example, capture an image every 5 seconds for a total duration of 5-10 minutes. The acquisition parameters (exposure time, camera gain) should be kept constant throughout the experiment.
-
-
Data Analysis:
-
Open the time-lapse image series in image analysis software.
-
Select several regions of interest (ROIs) containing the fluorescent signal and a background ROI.
-
For each time point, measure the mean fluorescence intensity within each ROI and the background ROI.
-
Subtract the background intensity from the mean intensity of the signal ROIs for each time point.
-
Normalize the background-corrected intensity of each ROI to its initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time for both Alexa Fluor 594 and Cy3.
-
Fit the decay in fluorescence intensity to an exponential decay function to determine the photobleaching rate constant (k) or the half-life (t₁/₂) for each fluorophore. A slower decay rate and longer half-life indicate higher photostability.
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in comparing fluorophore photostability.
Caption: Experimental workflow for comparing the photostability of AF 594 and Cy3.
Caption: Simplified Jablonski diagram illustrating the photobleaching process.
Conclusion
For researchers requiring robust and long-lasting fluorescence signals, particularly in quantitative and live-cell imaging, Alexa Fluor 594 presents a clear advantage over Cy3 due to its superior photostability. While Cy3 remains a viable option for applications where photobleaching is less of a concern, the enhanced performance of Alexa Fluor 594 provides greater experimental flexibility and contributes to the generation of more reliable and reproducible data. When selecting a fluorophore, it is always recommended to consider the specific requirements of the experiment and, if possible, perform a direct comparison under the intended imaging conditions.
References
- 1. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Spectrum [Alexa Fluor 594] | AAT Bioquest [aatbio.com]
- 3. tnf-duplicate/Alexa Fluor 594 FluoroFinder [app.fluorofinder.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]
- 7. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.uci.edu [chem.uci.edu]
- 13. cancer.iu.edu [cancer.iu.edu]
A Head-to-Head Battle of Red Fluorescent Dyes: AF 594 vs. Alexa Fluor 555
In the vibrant world of fluorescence microscopy and cellular imaging, the selection of the appropriate fluorophore is paramount to generating high-quality, reproducible data. For researchers working in the red region of the spectrum, both AF 594 and Alexa Fluor 555 are popular choices. This guide provides a detailed, data-driven comparison of these two fluorescent dyes to aid researchers, scientists, and drug development professionals in making an informed decision for their specific applications.
Spectral and Photophysical Properties: A Quantitative Comparison
The brightness of a fluorophore is a critical parameter, determined by its extinction coefficient (a measure of its ability to absorb light) and its quantum yield (the efficiency of converting absorbed light into emitted fluorescence). A higher value for both of these properties generally indicates a brighter dye.
Here is a summary of the key spectral and photophysical properties of AF 594 and Alexa Fluor 555:
| Property | AF 594 | Alexa Fluor 555 |
| Excitation Maximum (nm) | 590[1][2] | 555[3][4] |
| Emission Maximum (nm) | 617[1][2] | 565[3][4] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 73,000[1][5] | 150,000 - 155,000[3][4][6] |
| Quantum Yield | 0.66[1][7][8] | 0.10[6][7][9] |
| Calculated Brightness (Extinction Coefficient x Quantum Yield) | 48,180 | 15,000 - 15,500 |
| Emission Color | Red[4] | Orange[4] |
Based on the quantitative data, Alexa Fluor 555 possesses a significantly higher molar extinction coefficient, suggesting it absorbs light more efficiently than AF 594. However, AF 594 has a substantially higher quantum yield, meaning it is more efficient at converting that absorbed light into a fluorescent signal.[1][3][4][5][6][7][8][9] When calculating the theoretical brightness (the product of the extinction coefficient and quantum yield), AF 594 emerges as the brighter of the two dyes.
While both dyes are known for their good photostability, some sources suggest that Alexa Fluor 594 is particularly robust and more photostable than other red fluorophores like Texas Red.[10][11] Alexa Fluor 555 is also noted for being more photostable than spectrally similar dyes like Cy3.[11][12] Both dyes are also characterized by their pH-insensitivity over a broad range.[1][11][13]
Experimental Workflow for Comparison
To empirically validate the brightness and performance of these two dyes in a laboratory setting, a standard immunofluorescence experiment can be performed. The following diagram outlines a typical workflow for comparing AF 594- and Alexa Fluor 555-conjugated secondary antibodies.
Detailed Experimental Protocol: Immunofluorescence Staining
This protocol provides a general framework for comparing the performance of AF 594 and Alexa Fluor 555 conjugated secondary antibodies. It is essential to optimize parameters such as antibody concentrations and incubation times for your specific target and cell type.
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation buffer: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody (specific to the target of interest)
-
Secondary antibody conjugated to AF 594
-
Secondary antibody conjugated to Alexa Fluor 555
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Culture and Fixation:
-
Seed cells on coverslips and culture overnight or until desired confluency.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Prepare two sets of coverslips.
-
For the first set, dilute the AF 594-conjugated secondary antibody in blocking buffer.
-
For the second set, dilute the Alexa Fluor 555-conjugated secondary antibody in blocking buffer.
-
Incubate each set of coverslips with the respective secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate the cells with a DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using a mounting medium.
-
Seal the edges of the coverslips with nail polish and allow them to dry.
-
-
Imaging and Analysis:
-
Image the slides using a fluorescence microscope equipped with appropriate filter sets for DAPI, AF 594, and Alexa Fluor 555.
-
Crucially, acquire images for both AF 594 and Alexa Fluor 555 using identical settings for laser power, exposure time, and gain to ensure a fair comparison.
-
Perform quantitative analysis on the acquired images to measure the fluorescence intensity of the signal from each dye.
-
Conclusion
Both AF 594 and Alexa Fluor 555 are excellent fluorescent dyes with distinct advantages. While Alexa Fluor 555 exhibits a higher extinction coefficient, the superior quantum yield of AF 594 makes it theoretically brighter. This often translates to a better signal-to-noise ratio in imaging applications. However, the optimal choice will always depend on the specific experimental conditions, including the instrument's laser lines and filter sets, the abundance of the target protein, and the potential for spectral overlap in multi-color imaging experiments. The provided experimental protocol offers a robust framework for an empirical side-by-side comparison to determine the most suitable dye for your research needs.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. Spectrum [Alexa Fluor 594] | AAT Bioquest [aatbio.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Fluorophores [microscopy.unc.edu]
- 6. bu.edu [bu.edu]
- 7. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. cancer.iu.edu [cancer.iu.edu]
- 12. researchgate.net [researchgate.net]
- 13. Alexa Fluor 594 Dye | Thermo Fisher Scientific - JP [thermofisher.com]
Alternatives to AF 594 for the Red Fluorescence Channel: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing fluorescence-based techniques, the selection of the appropriate fluorophore is paramount for generating high-quality, reproducible data. Alexa Fluor 594 (AF 594) is a widely used dye in the red fluorescence channel, known for its brightness and photostability. However, a range of alternative fluorescent dyes are available, each with its own set of characteristics that may be more suitable for specific applications. This guide provides an objective comparison of popular alternatives to AF 594, supported by quantitative data and detailed experimental protocols.
Performance Comparison of Red Fluorescent Dyes
The performance of a fluorescent dye is primarily determined by its quantum yield (QY), molar extinction coefficient (ε), and photostability. The quantum yield represents the efficiency of photon emission after absorption, while the molar extinction coefficient indicates the dye's ability to absorb light at a specific wavelength. The product of these two values is a measure of the dye's brightness. Photostability refers to the dye's resistance to photobleaching upon exposure to excitation light.
Below is a summary of the key quantitative data for AF 594 and its common alternatives.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (QY) | Relative Brightness (ε x QY) |
| Alexa Fluor 594 | 590 | 617 | 92,000 | 0.66 | 60,720 |
| DyLight 594 | 593 | 618 | 80,000 | ~0.99 (conjugated to IgG)[1] | ~79,200 |
| Texas Red-X | 595 | 615 | 80,000 | 0.58 | 46,400 |
| Cy3 | 550 | 570 | 150,000 | 0.15 | 22,500 |
| Rhodamine Red-X | 570 | 590 | 85,000 | 0.85 | 72,250 |
| mCherry (RFP) | 587 | 610 | 72,000 | 0.22 | 15,840 |
| TagRFP | 555 | 584 | 100,000 | 0.44 | 44,000 |
Note: Quantum yield can vary depending on the local environment and conjugation state. The quantum yield for DyLight 594 conjugated to IgG is reported to be approximately 50% higher than that of Alexa Fluor 594 under similar conditions.[1]
Key Alternatives to Alexa Fluor 594: A Closer Look
DyLight 594: This dye is a strong competitor to AF 594, offering comparable spectral characteristics with reports of higher quantum yield and photostability, making it an excellent choice for demanding imaging applications.[1]
Texas Red: A well-established red fluorescent dye, Texas Red is a cost-effective alternative.[2] However, its conjugates can be less fluorescent and more prone to precipitation than those of Alexa Fluor 594.[3]
Cy3: While its emission is slightly shifted to the orange-red part of the spectrum, Cy3 is a very bright and widely used fluorophore. It can be a suitable alternative, especially in multicolor experiments where spectral separation is critical.
Rhodamine Red-X: This dye offers high fluorescence and can be a brighter alternative to Texas Red.
Red Fluorescent Proteins (RFPs) like mCherry and TagRFP: For live-cell imaging applications where genetic encoding is preferred, RFPs are the go-to option. While generally less bright and photostable than synthetic dyes, they allow for the visualization of protein dynamics in living systems.[4][5]
Experimental Protocols
A detailed protocol for a typical immunofluorescence staining experiment is provided below. This protocol can be adapted for use with any of the compared fluorescent dyes conjugated to a secondary antibody.
Immunofluorescence Staining of Cultured Cells
Materials:
-
Cells cultured on sterile glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or normal serum from the host species of the secondary antibody in PBS
-
Primary Antibody (specific to the target protein)
-
Fluorophore-conjugated Secondary Antibody (e.g., Goat anti-Mouse IgG conjugated to DyLight 594)
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Procedure:
-
Cell Culture and Fixation:
-
Seed cells onto sterile glass coverslips in a petri dish and culture until they reach the desired confluency.
-
Gently wash the cells twice with PBS.
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate the fixed cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody to its recommended concentration in Blocking Buffer. Protect from light from this step onwards.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in a dark, humidified chamber.
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
-
Counterstaining (Optional):
-
Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully invert the coverslip onto a drop of antifade mounting medium on a microscope slide.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.
-
Visualizing the Workflow
The following diagram illustrates the key steps in an indirect immunofluorescence staining protocol.
Caption: Indirect Immunofluorescence Staining Workflow.
References
A Researcher's Guide to Validating AF 594-Labeled Antibody Activity
For researchers in drug development and life sciences, ensuring the functional integrity of fluorescently labeled antibodies is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of Alexa Fluor 594 (AF 594)-labeled antibodies with common alternatives, supported by experimental data and detailed validation protocols.
Performance Comparison of AF 594 and Alternative Fluorophores
Alexa Fluor 594 is a popular choice for antibody labeling in the orange-red region of the spectrum due to its brightness and photostability.[1][2] However, several alternatives with similar spectral characteristics are available. The following table summarizes the key quantitative parameters for AF 594 and its common competitors, aiding in the selection of the most appropriate fluorophore for a specific application.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Relative Brightness |
| Alexa Fluor 594 | 590 | 617 | 73,000 | 0.66 | Very High |
| DyLight 594 | 593 | 618 | 80,000 | ~0.99* | Very High |
| Texas Red | 589 | 615 | 85,000 | 0.61 | High |
| Cy3 | 550 | 570 | 150,000 | >0.15 | High |
| CF®594 | 593 | 614 | 115,000 | 0.80 | Very High |
Note: The quantum yield of DyLight 594 when conjugated to IgG is reported to be approximately 50% higher than that of Alexa Fluor 594.[3][4]
Key Takeaways from the Data:
-
Brightness: A factor of both molar extinction coefficient and quantum yield, brightness is crucial for detecting low-abundance targets. While Cy3 has a very high extinction coefficient, its lower quantum yield can impact overall brightness compared to AF 594, DyLight 594, and CF®594.[5][6]
-
Photostability: Alexa Fluor 594 is known for its superior photostability compared to Texas Red and Cy3, allowing for longer exposure times during imaging without significant signal loss.[5][7][8]
-
pH Sensitivity: The fluorescence of Alexa Fluor dyes, including AF 594, is stable over a broad pH range (pH 4-10), which is advantageous for experiments involving cellular compartments with varying pH.[2][7]
Experimental Validation of Labeled Antibody Activity
It is crucial to validate the binding activity of any fluorescently labeled antibody, as the conjugation process can potentially compromise its function. The following are standard experimental protocols to assess the performance of an AF 594-labeled antibody.
Immunofluorescence (IF) / Immunocytochemistry (ICC)
This technique is used to visualize the subcellular localization of a target protein.
Protocol:
-
Cell Preparation: Grow cells on sterile glass coverslips or in imaging-grade microplates.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: If the target is intracellular, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with the unlabeled primary antibody at its predetermined optimal concentration for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with the AF 594-conjugated secondary antibody (e.g., Goat anti-Mouse IgG, Alexa Fluor® 594) diluted in blocking buffer for 1 hour at room temperature, protected from light. A typical starting dilution is 1:500 to 1:2000.
-
Washing: Wash the cells three times with PBS, protected from light.
-
Counterstaining (Optional): Stain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Mount the coverslips onto microscope slides with an antifade mounting medium. Image using a fluorescence microscope with appropriate filters for AF 594 (Excitation/Emission: ~590/617 nm).
Flow Cytometry
Flow cytometry allows for the quantification of cells expressing a specific surface or intracellular protein.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from tissues or cell culture.
-
Staining: Resuspend approximately 1 x 10^6 cells in 100 µL of staining buffer (e.g., PBS with 1% BSA).
-
Primary Antibody Incubation: Add the AF 594-conjugated primary antibody at its predetermined optimal concentration.
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 2 mL of staining buffer by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 500 µL of staining buffer.
-
Data Acquisition: Analyze the samples on a flow cytometer equipped with a laser and filter set appropriate for AF 594 (e.g., a yellow-green laser at 561 nm for excitation).[5]
Enzyme-Linked Immunosorbent Assay (ELISA)
A fluorescent ELISA can be used to quantify the binding affinity of the labeled antibody.
Protocol:
-
Coating: Coat a 96-well black microplate with the target antigen overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Antibody Incubation: Add serial dilutions of the AF 594-labeled antibody to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths set for AF 594.
Visualizing Experimental and Logical Frameworks
To further clarify the processes involved in validating and utilizing AF 594-labeled antibodies, the following diagrams illustrate key workflows and concepts.
References
- 1. Alexa Fluor 594® Secondary Antibodies - Jackson Immuno [jacksonimmuno.com]
- 2. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cancer.iu.edu [cancer.iu.edu]
- 6. Selection of Fluorophores for Immunofluorescent Staining - dianova [dianova.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.uci.edu [chem.uci.edu]
A Researcher's Guide to Managing Spectral Overlap with Alexa Fluor 594
For researchers in the life sciences and drug development, meticulous fluorophore selection is paramount for generating high-quality, reproducible data in multicolor fluorescence experiments. Alexa Fluor 594 (AF 594), a bright and photostable red-fluorescent dye, is a popular choice for immunofluorescence microscopy, flow cytometry, and other fluorescence-based assays. However, like all fluorophores, its emission spectrum can overlap with those of other dyes, leading to a phenomenon known as spectral bleed-through or crosstalk, which can complicate data interpretation. This guide provides a comprehensive comparison of AF 594 with other commonly used fluorophores, offering experimental data and protocols to mitigate spectral overlap.
Spectral Properties of Alexa Fluor 594
Alexa Fluor 594 has an excitation maximum at approximately 590 nm and an emission maximum at around 617 nm.[1][2][3] It is efficiently excited by the 561 nm and 594 nm laser lines commonly found on confocal microscopes and flow cytometers.[4] Its brightness and photostability make it a robust choice for demanding applications.[5]
Understanding Spectral Overlap
Spectral overlap occurs when the emission of one fluorophore is detected in the channel designated for another. This can lead to false-positive signals and inaccurate colocalization analysis. The degree of spectral overlap depends on the spectral characteristics of the fluorophores, the instrument's filter sets, and the relative abundance of the target molecules.
Table 1: Spectral Properties of Alexa Fluor 594 and Commonly Co-stained Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Common Laser Line(s) (nm) | Brightness | Photostability | Potential for Overlap with AF 594 |
| Alexa Fluor 594 | 590 | 617 | 561, 594 | High | High | N/A |
| GFP (eGFP) | 488 | 509 | 488 | Moderate | Moderate | Low |
| RFP (mCherry) | 587 | 610 | 561 | Moderate | High | High |
| Alexa Fluor 488 | 499 | 520 | 488 | High | High | Very Low |
| Cy3 | 550 | 570 | 561 | High | Moderate | Moderate |
| Alexa Fluor 647 | 650 | 671 | 633, 640 | High | High | Very Low |
Managing Spectral Overlap: Experimental Strategies
Effective management of spectral overlap is crucial for obtaining reliable data in multicolor fluorescence experiments. The following sections detail experimental protocols and strategies to minimize and correct for spectral bleed-through.
This protocol provides a general framework for staining cells with multiple antibodies, including one conjugated to Alexa Fluor 594.
Materials:
-
Fixed and permeabilized cells on coverslips
-
Primary antibodies raised in different species
-
Secondary antibodies conjugated to spectrally distinct fluorophores (e.g., Alexa Fluor 488, Alexa Fluor 594, Alexa Fluor 647)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Wash buffer (PBS with 0.1% Tween-20)
-
Antifade mounting medium with DAPI
Procedure:
-
Blocking: Incubate cells with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[6]
-
Primary Antibody Incubation: Incubate cells with a cocktail of primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash cells three times with wash buffer for 5 minutes each.
-
Secondary Antibody Incubation: Incubate cells with a cocktail of fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash cells three times with wash buffer for 5 minutes each, protected from light.
-
Counterstaining and Mounting: Briefly rinse with deionized water and mount the coverslips on microscope slides using antifade mounting medium containing DAPI.
-
Imaging: Acquire images using a confocal microscope with appropriate laser lines and emission filters for each fluorophore. To minimize bleed-through, sequential scanning is recommended, where each fluorophore is excited and its emission collected independently.[7]
dot
Caption: A typical workflow for a multicolor immunofluorescence experiment.
Accurate compensation is critical for resolving spectrally overlapping fluorophores in flow cytometry.
Materials:
-
Single-cell suspension
-
Fluorophore-conjugated antibodies (e.g., FITC, PE, AF 594, APC)
-
Compensation controls: single-stained cells or antibody-capture beads for each fluorophore
-
FACS buffer (e.g., PBS with 2% FBS)
Procedure:
-
Antibody Titration: Determine the optimal concentration of each antibody to maximize signal-to-noise.
-
Staining: Resuspend cells in FACS buffer and add the antibody cocktail. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash cells twice with FACS buffer.
-
Resuspension: Resuspend cells in FACS buffer for analysis.
-
Compensation Setup:
-
Data Acquisition: Acquire data from the multicolor samples.
-
Data Analysis: Analyze the compensated data to identify cell populations.
dot
Caption: Workflow for setting up compensation in multicolor flow cytometry.
Quantitative Assessment of Spectral Bleed-Through
Quantifying the percentage of bleed-through is essential for accurate data interpretation, especially when colocalization is being assessed. This can be determined by imaging single-stained samples and measuring the signal in the non-target channels.
Table 2: Estimated Spectral Bleed-Through of AF 594 into Other Common Channels
| Bleed-through from AF 594 into: | Typical Filter Set | Estimated Bleed-through (%) | Notes |
| FITC/GFP Channel | Ex: 470/40, Em: 525/50 | < 1% | Minimal bleed-through is expected due to the large spectral separation. |
| RFP/mCherry Channel | Ex: 561/10, Em: 617/73 | 5-15% | Significant overlap exists. Careful filter selection and compensation are necessary. |
| Cy3 Channel | Ex: 545/25, Em: 605/70 | 2-8% | Moderate overlap. Sequential scanning and/or spectral unmixing is recommended. |
Note: These are estimated values and can vary significantly based on the specific microscope filters, detector sensitivity, and fluorophore brightness. It is crucial to determine these values empirically on your own instrument.
Advanced Strategy: Spectral Unmixing
For complex multicolor experiments with significant spectral overlap, spectral imaging and linear unmixing can be employed. This technique involves acquiring the entire emission spectrum of the sample and then using reference spectra for each individual fluorophore to mathematically separate the mixed signals.[8][9] This allows for the accurate separation of even highly overlapping fluorophores.
dot
Caption: The logical flow of spectral unmixing.
Conclusion and Recommendations
Alexa Fluor 594 is a valuable tool for multicolor fluorescence applications. By understanding its spectral properties and implementing appropriate experimental strategies, researchers can effectively manage spectral overlap and obtain accurate, reliable data.
Key Recommendations:
-
Fluorophore Selection: When possible, choose fluorophores with minimal spectral overlap with AF 594, such as Alexa Fluor 488 and Alexa Fluor 647.
-
Instrumentation: Utilize appropriate laser lines and filter sets. For confocal microscopy, sequential scanning is highly recommended to minimize crosstalk.
-
Controls: Always include single-stained controls to accurately set compensation for flow cytometry and to assess bleed-through in microscopy.
-
Advanced Techniques: For experiments with a high degree of spectral overlap, consider using spectral imaging and linear unmixing.
By following these guidelines, researchers, scientists, and drug development professionals can confidently incorporate Alexa Fluor 594 into their multicolor experiments and generate high-quality, publication-ready data.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. miltenyibiotec.com [miltenyibiotec.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Easy Employment and Crosstalk-Free Detection of Seven Fluorophores in a Widefield Fluorescence Microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Controls, Compensation and Calibration Information | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. protilatky.cz [protilatky.cz]
- 7. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 8. lse.technion.ac.il [lse.technion.ac.il]
- 9. bitesizebio.com [bitesizebio.com]
AF 594 in Multi-Color Confocal Microscopy: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing multi-color confocal microscopy, the selection of appropriate fluorophores is paramount for generating high-quality, reproducible data. Alexa Fluor 594 (AF 594) has long been a popular choice in the red spectral range due to its brightness and photostability. This guide provides an objective comparison of AF 594's performance against other common alternatives, supported by experimental data and detailed protocols to aid in making informed decisions for your specific research needs.
Performance Characteristics of AF 594 and Alternatives
AF 594 is a bright and photostable red fluorescent dye commonly used for immunofluorescence and other fluorescence microscopy applications.[1][2] It is spectrally similar to other dyes such as Texas Red, DyLight 594, and CF®594.[1] Key performance indicators for fluorophores in confocal microscopy include their spectral properties, brightness (a function of extinction coefficient and quantum yield), and photostability.
Spectral Properties
The selection of fluorophores for multi-color imaging is critically dependent on their excitation and emission spectra to minimize crosstalk, where the emission of one fluorophore is detected in the channel of another. AF 594 is typically excited by the 561 nm or 594 nm laser lines and is often used in conjunction with fluorophores in other spectral regions, such as AF 488 (green) and AF 647 (far-red).[2]
Below is a comparison of the spectral properties of AF 594 and its common alternatives:
| Fluorophore | Excitation Max (nm) | Emission Max (nm) |
| Alexa Fluor 594 | 590 | 617 |
| Texas Red | 595 | 615 |
| DyLight 594 | 593 | 618 |
| CF®594 | 593 | 614 |
| Cy3 | 550 | 570 |
Data sourced from various product datasheets and publications.
Brightness and Photostability
Brightness is a critical factor for detecting low-abundance targets, while photostability is essential for enduring the intense laser illumination inherent in confocal microscopy, allowing for longer imaging times without significant signal loss. While AF 594 is known for its excellent brightness and photostability compared to older dyes like Texas Red[3], newer alternatives such as DyLight 594 and CF®594 are reported to offer even better performance in these areas.
Here is a quantitative comparison of the brightness and photostability of AF 594 and its alternatives:
| Fluorophore | Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε × Φ) | Photostability |
| Alexa Fluor 594 | 73,000 | 0.66[1][4] | 48,180 | High |
| Texas Red | 85,000 | 0.53 | 45,050 | Moderate |
| DyLight 594 | 80,000 | ~0.9 (conjugated to IgG)[5][6][7] | ~72,000 | Very High[5][7] |
| CF®594 | 115,000 | Not specified | > AF 594[8][9] | Very High[8][9][10] |
| Cy3 | 150,000 | ~0.15 | ~22,500 | Moderate |
Note: Brightness and photostability can be influenced by the conjugation molecule and the local environment. The quantum yield of DyLight 594 conjugated to IgG is reported to be about 50% higher than that of AF 594.[5][7] CF®594 is also reported to be significantly brighter and more photostable than Alexa Fluor® 594.[8][9]
Experimental Protocols
To achieve optimal results in multi-color confocal microscopy, meticulous attention to the experimental protocol is crucial. Below are detailed methodologies for a typical multi-color immunofluorescence experiment.
Key Experiment: Multi-Color Immunofluorescence Staining of Cultured Cells
This protocol outlines the steps for simultaneously staining three intracellular targets using primary antibodies raised in different species, followed by detection with corresponding secondary antibodies conjugated to AF 488, AF 594, and AF 647.
Materials:
-
Cells grown on glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary antibodies) in PBS
-
Primary Antibodies (from three different species, e.g., mouse, rabbit, chicken)
-
Secondary Antibodies (conjugated to AF 488, AF 594, AF 647, with minimal cross-reactivity)
-
Antifade Mounting Medium with DAPI
Procedure:
-
Cell Culture and Fixation:
-
Plate cells on sterile glass coverslips in a petri dish and culture until they reach the desired confluency.
-
Gently wash the cells three times with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
If targeting intracellular antigens, permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells with Blocking Buffer for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Prepare a cocktail of the three primary antibodies diluted to their optimal concentrations in Blocking Buffer.
-
Incubate the cells with the primary antibody cocktail for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Prepare a cocktail of the three fluorophore-conjugated secondary antibodies diluted to their optimal concentrations in Blocking Buffer. Protect from light from this point forward.
-
Incubate the cells with the secondary antibody cocktail for 1 hour at room temperature in a humidified chamber.
-
Wash the cells three times with PBS for 5 minutes each, in the dark.
-
-
Mounting:
-
Briefly rinse the coverslips in deionized water to remove salt crystals.
-
Mount the coverslips onto glass microscope slides using a drop of antifade mounting medium containing DAPI for nuclear counterstaining.
-
Seal the edges of the coverslip with clear nail polish and allow to dry.
-
-
Image Acquisition:
-
Image the slides using a confocal microscope equipped with appropriate lasers (e.g., 405 nm for DAPI, 488 nm for AF 488, 561 nm for AF 594, and 640 nm for AF 647) and corresponding emission filters.
-
Acquire images sequentially for each channel to minimize crosstalk. Set the detector gains and offsets for each channel using single-stained control samples to avoid bleed-through.
-
Visualizations
Spectral Overlap of Common Fluorophores
Caption: Spectral separation of commonly used fluorophores.
Experimental Workflow for Multi-Color Immunofluorescence
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. Alexa Fluor 594 Dye | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biotium.com [biotium.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. bioscience.co.uk [bioscience.co.uk]
A Head-to-Head Comparison of Red Dyes for Super-Resolution Microscopy: AF 594 and Its Alternatives
For researchers, scientists, and drug development professionals navigating the vibrant world of super-resolution microscopy, the choice of a fluorescent probe is paramount to achieving groundbreaking nanoscale images. This guide provides an objective comparison of the widely used red fluorescent dye, Alexa Fluor 594 (AF 594), with other popular red dyes, supported by experimental data and detailed protocols for super-resolution techniques such as Stimulated Emission Depletion (STED) and Stochastic Optical Reconstruction Microscopy (STORM).
Red fluorescent dyes are workhorses in biological imaging, offering distinct advantages such as reduced cellular autofluorescence and spectral separation from commonly used green fluorophores. In the realm of super-resolution, where pushing the limits of optical resolution is the goal, the photophysical properties of these dyes—brightness, photostability, and photoswitching characteristics—become even more critical.
Quantitative Performance of Red Dyes
To facilitate an informed decision, the following tables summarize the key photophysical properties of AF 594 and a selection of alternative red dyes commonly employed in super-resolution microscopy.
Table 1: Spectroscopic and Photophysical Properties of Red Fluorescent Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Brightness* |
| AF 594 | 590 | 617 | 92,000 | 0.66[1][2] | 60,720 |
| Texas Red-X | 595 | 615 | 85,000 | 0.55 | 46,750 |
| Cy3B | 558 | 572 | 130,000 | 0.67 | 87,100 |
| CF™594 | 593 | 614 | 115,000 | >0.9 | >103,500 |
| Abberior STAR 580 | 587 | 607 | 110,000 | 0.80 | 88,000 |
| Abberior STAR RED | 638 | 655 | 120,000 | 0.90 | 108,000 |
| ATTO 594 | 594 | 624 | 120,000 | 0.85 | 102,000 |
*Brightness is calculated as (Molar Extinction Coefficient × Quantum Yield) / 1000.
Table 2: Performance in Super-Resolution Microscopy
| Dye | Suitability for STED | Suitability for STORM | Key Characteristics for Super-Resolution |
| AF 594 | Good[3][4] | Good[5] | Good photostability and brightness, reliable performance.[6][7] |
| Texas Red-X | Moderate | Moderate | Lower photostability and brightness compared to modern dyes. |
| Cy3B | Good | Excellent[8] | High photon output and good photoswitching properties for STORM.[8] |
| CF™594 | Excellent | Good | Reported to be brighter and more photostable than AF 594. |
| Abberior STAR 580 | Excellent | Not ideal | Optimized for STED, high photostability under depletion laser.[4] |
| Abberior STAR RED | Excellent[4] | Not ideal | High photostability and brightness, a benchmark for STED.[9] |
| ATTO 594 | Excellent | Good | High photostability and brightness. |
Experimental Workflows and Protocols
Successful super-resolution imaging hinges on meticulous experimental design and execution. Below are diagrams illustrating the general workflows for STED and STORM microscopy, followed by detailed experimental protocols.
References
- 1. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. mn.uio.no [mn.uio.no]
- 4. mcgill.ca [mcgill.ca]
- 5. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. content.ilabsolutions.com [content.ilabsolutions.com]
- 7. Alexa dyes, a series of new fluorescent dyes that yield exceptionally bright, photostable conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. microscopyu.com [microscopyu.com]
- 9. researchgate.net [researchgate.net]
Navigating Specificity: A Comparative Guide to the Cross-Reactivity of AF594-Conjugated Secondary Antibodies
For researchers, scientists, and drug development professionals, the precision of immunofluorescence (IF) and other immunoassays is paramount. A critical factor influencing the accuracy of these techniques is the specificity of the secondary antibody. This guide provides a comprehensive comparison of the cross-reactivity of Alexa Fluor™ 594 (AF 594)-conjugated secondary antibodies with other commonly used red fluorophores, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagents for your research.
At the heart of indirect immunodetection, the secondary antibody's ability to bind exclusively to the primary antibody without off-target interactions is crucial for generating reliable and reproducible data. Cross-reactivity, the binding of a secondary antibody to immunoglobulins (IgGs) from unintended species, can lead to high background, false positives, and misinterpretation of results. This guide focuses on AF 594, a bright and photostable red fluorophore, and compares its cross-reactivity profile with that of other popular alternatives like Cyanine 3 (Cy3) and DyLight™ 594.
Performance Comparison of Red Fluorophore Conjugates
Alexa Fluor 594 is renowned for its brightness, photostability, and pH insensitivity, making it a popular choice for a wide range of applications.[1][2][3][4][5] When conjugated to secondary antibodies, the inherent properties of the fluorophore, combined with the specificity of the antibody, determine the overall performance.
To minimize cross-reactivity, manufacturers employ a purification step called cross-adsorption (also referred to as pre-adsorption).[2][3][4][6][7][8] During this process, the secondary antibody solution is passed through a column containing immobilized serum proteins from various species. This captures and removes any antibodies that would bind to IgGs from those species, thereby increasing the specificity of the final product.[2][6][7][8]
It is a common industry practice to perform extensive quality control testing, such as ELISA and dot blots, to ensure minimal cross-reactivity of these highly purified antibodies against a panel of immunoglobulins from various species.[3][4]
Table 1: Spectral and Performance Characteristics of Common Red Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Relative Brightness | Relative Photostability |
| Alexa Fluor 594 | 590 | 617 | ++++ | ++++ |
| Cy3 | 550 | 570 | +++ | +++ |
| DyLight 594 | 593 | 618 | ++++ | +++ |
| Texas Red | 595 | 615 | ++ | ++ |
This table provides a qualitative comparison based on generally accepted performance characteristics. Brightness and photostability can vary depending on the conjugation ratio and experimental conditions.
Experimental Protocols for Assessing Cross-Reactivity
To empower researchers to validate the specificity of their secondary antibodies, this section details two common experimental protocols for assessing cross-reactivity: the Dot Blot and the Enzyme-Linked Immunosorbent Assay (ELISA).
Dot Blot Assay
The dot blot is a rapid and straightforward method for determining antibody specificity.[9][10][11][12]
Materials:
-
Nitrocellulose or PVDF membrane
-
Purified IgGs from various species (e.g., mouse, rat, human, rabbit, goat, bovine)
-
Phosphate-Buffered Saline (PBS)
-
Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in PBS with 0.1% Tween-20 (PBST))
-
Secondary antibody to be tested (conjugated to AF 594 or other fluorophore)
-
Fluorescence imaging system
Procedure:
-
Antigen Application: Spot 1-2 µL of each purified IgG (at a concentration of 100-500 ng/µL) onto the nitrocellulose or PVDF membrane. Allow the spots to dry completely.
-
Blocking: Immerse the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific binding.
-
Primary Antibody Incubation (Omitted): For secondary antibody cross-reactivity testing, this step is omitted.
-
Secondary Antibody Incubation: Incubate the membrane with the fluorescently conjugated secondary antibody, diluted in blocking buffer at the manufacturer's recommended concentration, for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with PBST to remove unbound secondary antibody.
-
Detection: Visualize the fluorescent signal using an appropriate imaging system.
Interpretation: The intensity of the fluorescent signal on each spot corresponds to the degree of binding of the secondary antibody to that particular IgG. Strong signals on non-target IgGs indicate significant cross-reactivity.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA provides a more quantitative assessment of cross-reactivity.[13][14][15][16][17]
Materials:
-
96-well ELISA plates
-
Purified IgGs from various species
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBST)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Secondary antibody to be tested (conjugated to HRP or a fluorophore)
-
Substrate for detection (e.g., TMB for HRP, or a fluorescent plate reader for fluorophore conjugates)
-
Stop solution (if using HRP)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of each purified IgG (1-10 µg/mL in coating buffer) overnight at 4°C.
-
Washing: Wash the wells three times with wash buffer.
-
Blocking: Block the wells with 200 µL of blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the wells three times with wash buffer.
-
Secondary Antibody Incubation: Add serial dilutions of the conjugated secondary antibody to the wells and incubate for 1 hour at room temperature.
-
Washing: Wash the wells five times with wash buffer.
-
Detection: Add the appropriate substrate and measure the signal using a plate reader.
-
Analysis: The signal intensity is proportional to the amount of secondary antibody bound to each IgG. Cross-reactivity can be calculated as a percentage of the signal obtained with the target IgG.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and their applications, the following diagrams illustrate a typical immunofluorescence workflow and a relevant signaling pathway where AF 594-conjugated secondary antibodies are frequently employed.
Example Application: Visualizing the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[18][19][20] Its dysregulation is implicated in various cancers, making it a key target for therapeutic intervention. Immunofluorescence is widely used to study the localization and activation of EGFR and its downstream components.[18][21]
In a typical experiment to visualize EGFR, cells are first incubated with a primary antibody specific to EGFR. Subsequently, an AF 594-conjugated secondary antibody that recognizes the primary antibody's host species is used for detection, allowing for the visualization of EGFR localization and expression levels via fluorescence microscopy.
Conclusion
The selection of a secondary antibody is a critical decision that can significantly impact the outcome of an immunoassay. While AF 594-conjugated secondary antibodies offer excellent brightness and photostability, it is the specificity achieved through rigorous cross-adsorption that ensures minimal cross-reactivity and reliable results. By understanding the principles of cross-reactivity and employing the experimental protocols outlined in this guide, researchers can confidently select and validate the most appropriate secondary antibody for their specific application, leading to more accurate and reproducible scientific findings. When high specificity is paramount, choosing a highly cross-adsorbed secondary antibody is a crucial step in experimental design.
References
- 1. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secondary Antibody Cross-Adsorption and Cross Reactivity | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Cross-adsorbed secondary antibodies and cross-reactivity [jacksonimmuno.com]
- 4. Cross-Adsorbed Secondary Antibodies [jacksonimmuno.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Anti-Mouse Secondary Antibodies | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Introduction to Secondary Antibodies | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Goat anti-Mouse IgG1 Cross-Adsorbed, Alexa Fluor™ 594 (A-21125) [thermofisher.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. novateinbio.com [novateinbio.com]
- 11. Dot Blot Protocol & Troubleshooting Guide | Validated Antibody Collection - Creative Biolabs [creativebiolabs.net]
- 12. scribd.com [scribd.com]
- 13. ELISA Guide; Part 2: The ELISA Protocol [jacksonimmuno.com]
- 14. immunoreagents.com [immunoreagents.com]
- 15. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ELISA: The Complete Guide | Antibodies.com [antibodies.com]
- 17. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 18. benchchem.com [benchchem.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. sinobiological.com [sinobiological.com]
- 21. benchchem.com [benchchem.com]
A Comparative Guide to the Fluorescence Lifetime of AF594 and Other Common Dyes
For researchers in the fields of cellular imaging, molecular diagnostics, and drug development, the selection of an appropriate fluorescent dye is a critical decision that significantly impacts experimental outcomes. Among the myriad of photophysical properties, fluorescence lifetime—the average time a fluorophore spends in the excited state before returning to the ground state—is a key parameter. It offers a distinct advantage over intensity-based measurements as it is an intrinsic property of the dye, largely independent of concentration and excitation intensity. This guide provides an objective comparison of the fluorescence lifetime of Alexa Fluor 594 (AF594) with other spectrally similar and commonly used fluorescent dyes: Texas Red, Cy3B, and ATTO 594.
Quantitative Comparison of Fluorescence Lifetimes
The fluorescence lifetimes of AF594 and its alternatives were measured under standard aqueous conditions. The data, summarized in the table below, provides a clear comparison of their temporal characteristics.
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Fluorescence Lifetime (ns) | Solvent |
| Alexa Fluor 594 | 590 | 617 | 3.9 | Aqueous Buffer |
| Texas Red | 589 | 615 | 4.2 | Water[1] |
| Cy3B | 558 | 572 | 2.8 | PBS[1] |
| ATTO 594 | 601 | 627 | 3.9 | Aqueous Buffer[2][3][4] |
Key Observations:
-
Alexa Fluor 594 and ATTO 594 exhibit nearly identical fluorescence lifetimes of approximately 3.9 nanoseconds.[2][3][4]
-
Texas Red possesses a slightly longer fluorescence lifetime of around 4.2 nanoseconds.[1]
-
Cy3B has a notably shorter fluorescence lifetime of 2.8 nanoseconds.[1][5] This shorter lifetime can be advantageous in applications requiring rapid temporal resolution.
Experimental Methodology: Time-Correlated Single Photon Counting (TCSPC)
The fluorescence lifetimes presented in this guide are typically determined using Time-Correlated Single Photon Counting (TCSPC). This robust and sensitive technique measures the time delay between the excitation of a sample by a pulsed light source and the detection of the emitted photons.
Detailed Experimental Protocol for TCSPC
1. Instrument Setup and Calibration:
-
Light Source: A pulsed laser (e.g., a picosecond diode laser) is used for excitation. The laser's repetition rate is adjusted to be at least 5-10 times shorter than the expected fluorescence lifetime of the dye to allow for complete fluorescence decay between pulses.
-
Optics: Appropriate filters are selected to isolate the desired excitation and emission wavelengths.
-
Detector: A high-speed, single-photon sensitive detector, such as a photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD), is used.
-
TCSPC Electronics: A TCSPC module is used to measure and histogram the arrival times of the detected photons relative to the laser pulses.
-
Instrument Response Function (IRF): The temporal profile of the excitation pulse is measured by replacing the fluorescent sample with a scattering solution (e.g., a dilute suspension of non-dairy creamer). This IRF is crucial for accurate data analysis.
2. Sample Preparation:
-
The fluorescent dye is dissolved in an appropriate solvent, typically a buffered aqueous solution (e.g., Phosphate Buffered Saline, PBS) at a concentration that results in an absorbance of approximately 0.1 at the excitation wavelength to avoid inner filter effects.
-
The sample is placed in a clean cuvette.
3. Data Acquisition:
-
The sample is excited with the pulsed laser.
-
The emitted fluorescence is collected at a 90-degree angle to the excitation beam.
-
The TCSPC system records the time difference between the laser pulse and the arrival of each detected photon.
-
Data is collected until a sufficient number of photons (typically >10,000 in the peak channel) have been accumulated to generate a statistically significant fluorescence decay curve.
4. Data Analysis:
-
The acquired data is represented as a histogram of photon counts versus time.
-
The experimental decay curve is fitted to a multi-exponential decay model using specialized software. This process involves deconvolution of the instrument response function (IRF) from the measured fluorescence decay to obtain the true fluorescence lifetime(s) of the sample.
-
The goodness of the fit is evaluated by statistical parameters such as the chi-squared value and the randomness of the residuals.
Experimental Workflow for Fluorescence Lifetime Measurement
The following diagram illustrates the typical workflow for measuring fluorescence lifetime using TCSPC.
Caption: Workflow for fluorescence lifetime measurement using TCSPC.
Logical Steps in TCSPC Data Analysis
The process of extracting the fluorescence lifetime from the raw data involves several key computational steps.
Caption: Flowchart of TCSPC data analysis.
References
Safety Operating Guide
Proper Disposal of AF 594 Carboxylic Acid: A Guide for Laboratory Professionals
For immediate implementation, this guide provides essential safety and logistical information for the proper disposal of AF 594 carboxylic acid, a fluorescent dye commonly used in research and development. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This document outlines a step-by-step operational plan for the handling and disposal of this chemical.
Pre-Disposal Safety and Handling
Key Safety Information:
| Parameter | Information |
| Appearance | Dark-blue to black-blue crystals[1] |
| Solubility | Soluble in water, DMSO, and DMF[1] |
| Storage | Store at -20°C in the dark, desiccated.[1] |
| Incompatibilities | Avoid strong oxidizing agents. |
Waste Identification and Segregation
Proper identification and segregation of chemical waste are fundamental to safe disposal.
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Associated hazards (e.g., "Irritant," "Handle with PPE")
-
The date the waste was first added to the container.
-
-
Segregation: Do not mix this compound waste with other chemical waste streams, especially those that are incompatible. Keep acidic and basic waste streams separate.
Disposal Procedures
Disposal of this compound and materials contaminated with it must comply with all local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain.
Step-by-Step Disposal Protocol:
-
Containerization:
-
Solid Waste: Collect solid this compound waste, including contaminated items such as pipette tips, microfuge tubes, and gloves, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect aqueous solutions of this compound in a separate, leak-proof, and clearly labeled hazardous waste container. If the solution is acidic or basic, it should be neutralized before being added to the waste container, if institutional procedures permit. However, it is generally recommended to keep acidic and basic waste streams separate.
-
-
Storage:
-
Store sealed hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be away from general lab traffic and incompatible materials.
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. These organizations are equipped to handle and transport chemical waste in accordance with all regulatory requirements.
-
Experimental Workflow for Disposal
References
Safeguarding Your Research: Personal Protective Equipment for Handling AF 594 Carboxylic Acid
Researchers and drug development professionals working with AF 594 carboxylic acid, a fluorescent dye, must prioritize safety to minimize exposure and ensure a secure laboratory environment. This guide provides essential safety and logistical information, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans.
Immediate Safety and Handling
Key Handling Precautions:
-
Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or aerosols.[4]
-
Avoid direct contact with skin, eyes, and clothing.[5]
-
Do not eat, drink, or smoke in the laboratory.[6]
-
Wash hands thoroughly after handling the compound.[6]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound. The following table summarizes the recommended PPE for various levels of protection.
| Protection Level | Equipment | Purpose | Specifications & Best Practices |
| Minimum PPE | Lab Coat, Safety Glasses with Side Shields, Disposable Gloves, Long Pants, Closed-Toe Shoes | Provides a basic barrier against incidental contact and splashes. | Lab coats should be fire-resistant if flammable solvents are used.[7] Nitrile gloves are a common choice for disposable gloves.[8] Safety glasses must be ANSI Z87.1 compliant.[8] |
| Enhanced Protection | Chemical Splash Goggles, Face Shield, Chemical-Resistant Apron or Gown | Offers increased protection against splashes and sprays, especially when handling larger quantities or preparing solutions. | Goggles provide a better seal around the eyes than safety glasses.[7] A face shield worn over goggles protects the entire face. |
| Respiratory Protection | N95 Respirator or higher | Necessary when there is a risk of inhaling airborne particles, such as when handling the powder form of the dye. | The choice of respirator depends on the potential concentration and toxicity of the airborne substance.[7] |
Experimental Workflow for Safe Handling
The following diagram outlines the key steps for safely handling this compound, from preparation to disposal.
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure laboratory safety.
-
Chemical Waste: All solutions and materials contaminated with this compound should be collected in a designated, labeled hazardous waste container.[4][6]
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.[4]
-
Consult Local Regulations: Always follow your institution's and local regulations for chemical waste disposal.
By adhering to these safety protocols and utilizing the appropriate personal protective equipment, researchers can handle this compound safely and effectively, fostering a secure and productive research environment.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. duofluor.com [duofluor.com]
- 3. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 6. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
